3-Bromo-5-chlorobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRRUJWXRUGGAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10275020 | |
| Record name | 3-Bromo-5-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42860-02-6 | |
| Record name | 3-Bromo-5-chlorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42860-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-chlorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Bromo-5-chlorobenzoic acid chemical structure and IUPAC name
An In-Depth Technical Guide to 3-Bromo-5-chlorobenzoic Acid for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a halogenated aromatic carboxylic acid with significant applications in organic synthesis and medicinal chemistry. It is particularly valuable for researchers and professionals involved in drug discovery and development, serving as a key building block for various therapeutic agents.
The core structure of this compound consists of a benzene (B151609) ring substituted with a carboxyl group, a bromine atom, and a chlorine atom at positions 1, 3, and 5, respectively.
IUPAC Name: this compound[1]
Below is a two-dimensional representation of the chemical structure generated using the DOT language.
References
3-Bromo-5-chlorobenzoic acid CAS number and molecular weight
This technical guide provides comprehensive information on 3-Bromo-5-chlorobenzoic acid, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, experimental protocols, and conceptual diagrams to support its application in research and development.
Core Chemical Data
Key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| CAS Number | 42860-02-6 | [1][2][3][4][5][6][7] |
| Molecular Weight | 235.46 g/mol | [1][2][3][4][8] |
| Molecular Formula | C₇H₄BrClO₂ | [1][3][4][5][7][8] |
Synthesis and Experimental Protocols
General Synthesis Protocol: Bromination of a Chlorobenzoic Acid Derivative
This protocol describes a general approach for the bromination of a substituted benzoic acid using N-bromosuccinimide (NBS) as the brominating agent.
Materials:
-
Substituted chlorobenzoic acid
-
N-bromosuccinimide (NBS)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Ethanol
-
Ice water
Procedure:
-
In a four-neck flask equipped with a thermometer and a stirrer, dissolve the starting chlorobenzoic acid in a mixture of sulfuric acid and dichloromethane.
-
Add N-bromosuccinimide to the reaction mixture.
-
Maintain the reaction temperature between 25-30°C and stir for a designated period (e.g., 1-2 hours) until the starting material is consumed, which can be monitored by techniques like TLC or HPLC.
-
Upon completion, quench the reaction by pouring the mixture into ice water.
-
Separate the organic layer and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound.
Note: This is a generalized protocol and the specific reaction conditions, such as temperature, reaction time, and solvent ratios, may need to be optimized for the synthesis of this compound.
Conceptual Diagrams
The following diagrams, generated using Graphviz, illustrate a conceptual experimental workflow and a hypothetical signaling pathway relevant to drug development professionals.
Experimental Workflow: Synthesis and Purification
This diagram outlines the key steps in a typical laboratory synthesis and purification process for a chemical compound like this compound.
Hypothetical Signaling Pathway Inhibition
As this compound is a potential building block in drug discovery, this diagram illustrates a hypothetical mechanism where a drug molecule, derived from such a precursor, inhibits a cellular signaling pathway.
References
- 1. 3-Bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C7H4BrClO2 | CID 33128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 42860-02-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. aobchem.com [aobchem.com]
- 8. data.epo.org [data.epo.org]
An In-depth Technical Guide to the Solubility of 3-Bromo-5-chlorobenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-bromo-5-chlorobenzoic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a strong qualitative understanding and detailed experimental protocols for researchers to determine precise solubility values in their solvents of interest.
Qualitative Solubility Profile
This compound, an aromatic carboxylic acid, demonstrates a predictable solubility pattern based on its molecular structure. The presence of a polar carboxylic acid group alongside a largely non-polar halogenated benzene (B151609) ring imparts an amphiphilic character to the molecule. This structure governs its interaction with various organic solvents.
General solubility observations indicate that this compound exhibits a preference for polar organic solvents.[1] It is reported to be soluble in methanol.[1][2][3] Furthermore, it is described as having good solubility in polar protic solvents, a category that includes other alcohols like ethanol.[1] The acidic nature of the carboxylic group also implies solubility in basic aqueous solutions through salt formation. A structurally similar compound, 2-amino-3-bromo-5-chlorobenzoic acid, is noted to be slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[]
Based on the principles of "like dissolves like," the following qualitative estimations can be made:
-
High Solubility Expected: In polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF)) due to the potential for hydrogen bonding and dipole-dipole interactions with the carboxylic acid group.
-
Moderate to Low Solubility Expected: In less polar solvents such as esters (e.g., ethyl acetate) and ketones (e.g., acetone).
-
Poor Solubility Expected: In non-polar solvents like hydrocarbons (e.g., hexane, toluene) and chlorinated solvents (e.g., dichloromethane, chloroform), where the polar carboxylic acid group would have unfavorable interactions.
Quantitative Solubility Data
| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | Alcohol (Polar Protic) | |||
| Ethanol | Alcohol (Polar Protic) | |||
| Acetone | Ketone (Polar Aprotic) | |||
| Ethyl Acetate | Ester (Polar Aprotic) | |||
| Tetrahydrofuran (THF) | Ether (Polar Aprotic) | |||
| Dimethyl Sulfoxide (DMSO) | Sulfoxide (Polar Aprotic) | |||
| N,N-Dimethylformamide (DMF) | Amide (Polar Aprotic) | |||
| Toluene | Aromatic Hydrocarbon (Non-polar) | |||
| n-Hexane | Aliphatic Hydrocarbon (Non-polar) |
Experimental Protocols for Solubility Determination
To empower researchers to ascertain precise solubility data, two detailed experimental methodologies are provided below: a qualitative to semi-quantitative approach and a more rigorous quantitative gravimetric method.
General Qualitative and Semi-Quantitative Solubility Assessment
This method is useful for rapid screening of suitable solvents for reactions, purification, or analysis.
Objective: To determine the approximate solubility of this compound in a variety of solvents and to classify it based on its solubility characteristics.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, THF, DMSO, DMF, toluene, n-hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Water bath or heating block
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound, for instance, 10 mg, into a small test tube.
-
Solvent Addition: Add a measured volume of the selected solvent, for example, 1 mL, to the test tube.
-
Mixing: Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at room temperature.
-
Observation: Visually inspect the mixture to see if the solid has completely dissolved.
-
Heating (Optional): If the compound is not soluble at room temperature, gently warm the mixture in a water bath or on a heating block to observe the effect of temperature on solubility.
-
Classification: Based on the amount of solvent required to dissolve the solute, the solubility can be classified using terms such as "very soluble," "soluble," "sparingly soluble," or "insoluble."
Quantitative Solubility Determination by the Gravimetric Method
This method provides accurate, quantitative solubility values.
Objective: To determine the precise solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Conical flask or sealed vial
-
Constant temperature water bath or shaker incubator
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Analytical balance
-
Oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the flask and place it in a constant temperature water bath or shaker incubator.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a chemically resistant filter to remove any undissolved solid particles.
-
-
Solvent Evaporation:
-
Dispense the filtered, saturated solution into a pre-weighed, dry evaporation dish.
-
Carefully evaporate the solvent in a fume hood or using a rotary evaporator. For high-boiling point solvents like DMSO or DMF, a vacuum oven at a moderate temperature may be necessary.
-
-
Drying and Weighing:
-
Once the solvent is completely removed, dry the remaining solid residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
Cool the dish in a desiccator and weigh it on an analytical balance.
-
-
Calculation:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish from the final weight of the dish with the dried residue.
-
The solubility can then be expressed in grams per 100 mL ( g/100 mL) or converted to molarity (mol/L).
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Qualitative Solubility Assessment.
Caption: Workflow for Quantitative Solubility by Gravimetric Method.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-chlorobenzoic Acid
This technical guide provides a comprehensive overview of the melting and boiling points of 3-Bromo-5-chlorobenzoic acid, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a summary of its core physicochemical data.
Core Physicochemical Data
This compound (CAS No: 42860-02-6) is a halogenated aromatic carboxylic acid. Its thermal properties are critical for its application in synthesis and material characterization. The melting and boiling points are key indicators of the compound's purity and thermal stability.
Summary of Thermal Properties
The experimentally determined and predicted thermal properties of this compound are summarized in the table below. It is important to note the slight variations in reported melting points across different suppliers and analytical sources, which can be attributed to differences in sample purity and experimental conditions.
| Property | Value | Notes |
| Melting Point | 190-192 °C[1][2] | A relatively high melting point indicating strong intermolecular forces. |
| 195-199 °C[3] | ||
| 197 °C | ||
| Boiling Point | 332.0 ± 27.0 °C[2][3] | Predicted value at 760 mmHg. |
| 332 °C[4] | At 760 mmHg. |
Experimental Protocols
Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following sections detail the standard methodologies for these measurements.
Melting Point Determination via the Capillary Method
The capillary method is the most common technique for determining the melting point of a solid organic compound.[5] This method relies on heating a small sample in a capillary tube and observing the temperature range over which the solid transitions to a liquid.[5][6]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[6][7]
-
Glass capillary tubes (one end sealed)[8]
-
Thermometer
-
Mortar and pestle (for sample preparation)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[5] Introduce a small amount of the powdered sample into the open end of a capillary tube.[7][8] The sample should be packed to a height of 2-3 mm by gently tapping the sealed end of the tube on a hard surface.[8]
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[7][8]
-
Initial Determination: Heat the sample rapidly to get an approximate melting point range.[6][7] This initial, rough measurement helps in setting the parameters for a more accurate determination.
-
Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it rapidly to about 15-20°C below the approximate melting point.[8] Then, decrease the heating rate to 1-2°C per minute.[6][7]
-
Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.[6]
Boiling Point Determination via the Capillary Method (Siwoloboff's Method)
For determining the boiling point of a liquid, a modification of the capillary method is employed. This technique observes the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[9][10]
Apparatus:
-
Thiele tube or a beaker with heating oil (e.g., mineral oil)[9]
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Bunsen burner or heating mantle
Procedure:
-
Sample Preparation: Place a small amount of liquid this compound (if melted) or a solution in a suitable high-boiling solvent into the small test tube.
-
Capillary Insertion: Place the capillary tube, with its sealed end uppermost, into the liquid in the test tube.[9][11]
-
Apparatus Assembly: Attach the test tube to the thermometer. Immerse the assembly in the heating bath (Thiele tube or oil bath), ensuring the heat is distributed evenly.[9]
-
Heating and Observation: Gently heat the apparatus.[9] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[9]
-
Boiling Point Recording: When a continuous and rapid stream of bubbles is observed, stop heating. The liquid will begin to cool. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is the boiling point of the substance.[9][10]
Logical Workflow for Thermal Property Determination
The following diagram illustrates the logical workflow for the determination of the melting and boiling points of a chemical compound like this compound.
Caption: Workflow for Melting and Boiling Point Determination.
References
- 1. echemi.com [echemi.com]
- 2. This compound CAS#: 42860-02-6 [m.chemicalbook.com]
- 3. Buy this compound | 42860-02-6 [smolecule.com]
- 4. Page loading... [wap.guidechem.com]
- 5. westlab.com [westlab.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Determination of Melting Point [wiredchemist.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. Video: Boiling Points - Concept [jove.com]
- 11. byjus.com [byjus.com]
Spectroscopic Analysis of 3-Bromo-5-chlorobenzoic Acid: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectral data for 3-Bromo-5-chlorobenzoic acid, catering to researchers, scientists, and professionals in drug development. The document presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Predicted Spectral Data
Due to the limited availability of direct experimental spectra for this compound in public databases, the following data has been predicted based on the analysis of structurally analogous compounds, including 3-bromobenzoic acid and 3-chlorobenzoic acid, and established principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit signals corresponding to the aromatic protons and the carboxylic acid proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.1 - 8.3 | t (triplet) | Aromatic H |
| ~7.9 - 8.1 | t (triplet) | Aromatic H |
| ~7.7 - 7.9 | t (triplet) | Aromatic H |
| >10 | br s (broad singlet) | -COOH |
¹³C NMR (Carbon-13 NMR)
The predicted ¹³C NMR spectrum will show distinct signals for the carbonyl carbon and the six aromatic carbons.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~166 | Carbonyl C=O |
| ~135 | Aromatic C-Cl |
| ~133 | Aromatic C-H |
| ~132 | Aromatic C-COOH |
| ~130 | Aromatic C-H |
| ~128 | Aromatic C-H |
| ~122 | Aromatic C-Br |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3100 | C-H stretch (aromatic) | Aromatic Ring |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1600, ~1475, ~1420 | C=C stretch (in-ring) | Aromatic Ring |
| ~1300 | C-O stretch | Carboxylic Acid |
| ~900 | O-H bend (out-of-plane) | Carboxylic Acid |
| < 800 | C-Br, C-Cl stretch | Halogens |
Mass Spectrometry (MS)
The mass spectrum is predicted to show a molecular ion peak with a characteristic isotopic pattern due to the presence of bromine and chlorine.
| Predicted m/z | Interpretation |
| 234, 236, 238 | Molecular ion peak cluster [M]⁺, [M+2]⁺, [M+4]⁺ |
| 189, 191, 193 | Fragment ion from loss of -COOH |
| 155, 157 | Fragment ion from loss of -Br |
| 120 | Fragment ion from loss of -Br and -Cl |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data for a solid organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[1] Ensure the solid is fully dissolved. If necessary, filter the solution to remove any particulate matter.[2]
-
Instrument Setup : Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition : For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity. The number of scans will depend on the sample concentration.
-
Data Processing : The acquired FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) : Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Place a portion of the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
-
Sample Preparation (Thin Film Method) : Dissolve a small amount of the solid in a volatile solvent.[3] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[3]
-
Data Acquisition : Place the KBr pellet or the salt plate in the sample holder of the IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of air (or the salt plate) is usually recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction : A small amount of the sample is introduced into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.
-
Ionization : The sample is vaporized and then ionized. Electron ionization (EI) is a common method where high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion and various fragment ions.[4][5]
-
Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).[4]
-
Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.[4]
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of an organic compound like this compound.
References
Synthesis of 3-Bromo-5-chlorobenzoic Acid from p-Iodoaniline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed multi-step synthetic pathway for the preparation of 3-bromo-5-chlorobenzoic acid, a valuable building block in medicinal chemistry and drug development, starting from p-iodoaniline. Due to the substitution pattern of the starting material, a direct and regioselective synthesis is challenging. The proposed route involves a series of well-established organic transformations to achieve the desired product.
Synthetic Strategy Overview
The synthesis of this compound from p-iodoaniline requires a strategic sequence of reactions to install the bromo and chloro substituents at the meta positions relative to the carboxylic acid group, while managing the directing effects of the functional groups present in the intermediates. The proposed pathway involves the initial conversion of the amino group of p-iodoaniline to a nitrile via a Sandmeyer reaction, followed by hydrolysis to the corresponding benzoic acid. Subsequent halogenation steps, directed by the existing substituents, and a final deiodination step yield the target molecule.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for each step of the proposed synthesis. The quantitative data, where available from analogous reactions in the literature, are summarized for clarity.
Step 1: Synthesis of 4-Iodobenzonitrile (B145841)
The first step involves the conversion of the primary aromatic amine of p-iodoaniline to a nitrile group through a diazotization reaction followed by a copper-catalyzed cyanation (Sandmeyer reaction).[1][2][3]
Experimental Protocol:
-
Diazotization: In a flask equipped with a mechanical stirrer, dissolve p-iodoaniline in a suitable acidic solution (e.g., aqueous HCl or H2SO4). Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (B80452) (NaNO2) in water, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in aqueous potassium cyanide (KCN). Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution to the CuCN solution with vigorous stirring. An evolution of nitrogen gas should be observed.[4][5]
-
Work-up and Purification: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete reaction. Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-iodobenzonitrile can be purified by recrystallization or column chromatography.
Quantitative Data (Illustrative)
| Parameter | Value | Reference |
| Starting Material | p-Iodoaniline | - |
| Key Reagents | NaNO2, HCl, CuCN, KCN | [1][2] |
| Solvent | Water, Organic Solvent for extraction | - |
| Reaction Temperature | 0-5 °C (diazotization), 0-60 °C (cyanation) | [3] |
| Typical Yield | 70-85% (based on analogous reactions) | - |
Step 2: Synthesis of 4-Iodobenzoic Acid
The nitrile group of 4-iodobenzonitrile is hydrolyzed to a carboxylic acid under acidic or basic conditions.
Experimental Protocol:
-
Hydrolysis: To a round-bottom flask, add 4-iodobenzonitrile and an excess of an aqueous acid (e.g., 50% H2SO4) or base (e.g., 10% NaOH). Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: If acidic hydrolysis is used, cool the reaction mixture and pour it into ice water. The product will precipitate and can be collected by filtration. If basic hydrolysis is used, cool the mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid. The crude 4-iodobenzoic acid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).[1]
Quantitative Data (Illustrative)
| Parameter | Value | Reference |
| Starting Material | 4-Iodobenzonitrile | - |
| Key Reagents | H2SO4 or NaOH, HCl | [1] |
| Solvent | Water | - |
| Reaction Temperature | Reflux | - |
| Typical Yield | >90% | - |
Step 3: Synthesis of 3-Bromo-4-iodobenzoic Acid
The next step is the regioselective bromination of 4-iodobenzoic acid. The carboxylic acid group is a meta-director, while the iodine atom is an ortho-, para-director. Both groups direct the incoming electrophile to the 3- and 5-positions.
Experimental Protocol:
-
Bromination: Dissolve 4-iodobenzoic acid in a suitable solvent such as glacial acetic acid. Add a brominating agent, such as elemental bromine (Br2), in the presence of a Lewis acid catalyst (e.g., FeBr3) or an oxidizing agent to generate the electrophile. Heat the mixture gently if necessary to promote the reaction. The reaction progress should be monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, pour the mixture into a solution of sodium bisulfite to quench any excess bromine. The product will precipitate and can be collected by filtration. The crude 3-bromo-4-iodobenzoic acid can be purified by recrystallization.
Quantitative Data (Illustrative)
| Parameter | Value | Reference |
| Starting Material | 4-Iodobenzoic Acid | - |
| Key Reagents | Br2, FeBr3 (catalyst) | - |
| Solvent | Glacial Acetic Acid | - |
| Reaction Temperature | Room temperature to gentle heating | - |
| Typical Yield | Moderate to good (regioselectivity dependent) | - |
Step 4: Synthesis of 3-Bromo-5-chloro-4-iodobenzoic Acid
Subsequent chlorination of 3-bromo-4-iodobenzoic acid will introduce a chlorine atom at the remaining activated position (position 5).
Experimental Protocol:
-
Chlorination: Dissolve 3-bromo-4-iodobenzoic acid in a suitable solvent, such as a mixture of acetic acid and sulfuric acid. Use a chlorinating agent like chlorine gas (Cl2) with a Lewis acid catalyst (e.g., FeCl3) or N-chlorosuccinimide (NCS). The reaction may require heating.
-
Work-up and Purification: After the reaction is complete, the mixture is poured into ice water to precipitate the product. The solid is collected by filtration, washed with water, and dried. Recrystallization from an appropriate solvent can be used for purification.
Quantitative Data (Illustrative)
| Parameter | Value | Reference |
| Starting Material | 3-Bromo-4-iodobenzoic Acid | - |
| Key Reagents | Cl2, FeCl3 or NCS | - |
| Solvent | Acetic Acid, Sulfuric Acid | - |
| Reaction Temperature | Elevated temperature | - |
| Typical Yield | Moderate | - |
Step 5: Synthesis of this compound
The final step is the reductive deiodination to remove the iodine atom, yielding the target molecule.
Experimental Protocol:
-
Deiodination: Dissolve 3-bromo-5-chloro-4-iodobenzoic acid in a suitable solvent. The reduction can be achieved using various methods, such as catalytic hydrogenation (e.g., H2 gas with a palladium catalyst), or by using a reducing agent like hypophosphorous acid in the presence of a radical initiator.
-
Work-up and Purification: The work-up procedure will depend on the chosen reduction method. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is removed under reduced pressure. For other methods, an extractive work-up may be necessary. The final product, this compound, can be purified by recrystallization.
Quantitative Data (Illustrative)
| Parameter | Value | Reference |
| Starting Material | 3-Bromo-5-chloro-4-iodobenzoic Acid | - |
| Key Reagents | H2/Pd catalyst or H3PO2 | - |
| Solvent | Varies with method | - |
| Reaction Temperature | Room temperature to elevated temperature | - |
| Typical Yield | Good to excellent | - |
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway from p-iodoaniline to this compound.
Caption: Proposed synthetic workflow for this compound.
Concluding Remarks
The synthesis of this compound from p-iodoaniline presents a significant synthetic challenge due to the directing effects of the substituents. The proposed multi-step pathway, while potentially requiring optimization at each stage, is based on established and reliable organic transformations. This guide provides a foundational framework for researchers and scientists to develop a practical and efficient synthesis of this important chemical intermediate. Further experimental validation is necessary to determine the optimal reaction conditions and overall yield of this synthetic route.
References
The Impact of Bromo and Chloro Substituents on the Acidity of Benzoic Acid: An In-depth Analysis of 3-Bromo-5-chlorobenzoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the electron-withdrawing effects of bromo and chloro substituents on the acidity of the benzoic acid scaffold, with a specific focus on 3-Bromo-5-chlorobenzoic acid. The electronic properties of halogen substituents, including their inductive and resonance effects, are discussed in the context of the Hammett equation. This guide presents relevant quantitative data, detailed experimental protocols for the determination of acidity, and a plausible synthetic route. The synergistic impact of meta-positioned bromo and chloro groups on the ionization of the carboxylic acid functional group is elucidated, offering valuable insights for researchers in medicinal chemistry and drug development.
Introduction
Substituted benzoic acids are fundamental structural motifs in a vast array of pharmaceuticals and biologically active compounds. The acidity of the carboxylic acid group, quantified by its pKa value, is a critical parameter that influences a molecule's pharmacokinetic and pharmacodynamic properties, including its solubility, membrane permeability, and interaction with biological targets. The electronic nature of substituents on the aromatic ring plays a pivotal role in modulating this acidity. This compound serves as an exemplary case study for understanding the cumulative electron-withdrawing effects of two distinct halogen atoms positioned meta to the carboxylic acid group. This guide will delve into the theoretical underpinnings of these effects and provide practical information for the scientific community.
Theoretical Background: Inductive and Resonance Effects
The influence of the bromo and chloro substituents on the acidity of the benzoic acid ring can be rationalized by considering two primary electronic effects:
-
Inductive Effect (-I): Both bromine and chlorine are highly electronegative atoms. Consequently, they exert a strong electron-withdrawing inductive effect, pulling electron density away from the benzene (B151609) ring through the sigma (σ) bonds. This effect is distance-dependent and serves to polarize the molecule.
-
Resonance Effect (+M): The halogen atoms possess lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect opposes the inductive effect. However, for halogens, the inductive effect is significantly stronger and dominates their overall electronic influence on the acidity of benzoic acid.
In this compound, both substituents are in the meta position relative to the carboxyl group. From this position, the resonance effect on the carboxyl group is minimal, and the electron-withdrawing inductive effect is the predominant factor influencing acidity.
Quantitative Analysis of Substituent Effects
The electronic impact of substituents on the acidity of benzoic acid can be quantitatively assessed using the Hammett equation:
log(K/K₀) = σρ
Where:
-
K is the acid dissociation constant of the substituted benzoic acid.
-
K₀ is the acid dissociation constant of benzoic acid.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is defined as 1 for the dissociation of benzoic acids in water at 25°C.
Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. The cumulative effect of multiple substituents can often be approximated by the sum of their individual σ constants.
| Compound | pKa | Hammett Constant (σ_meta) |
| Benzoic Acid | 4.20 | 0.00 |
| 3-Bromobenzoic Acid | 3.81 | 0.39 |
| 3-Chlorobenzoic Acid | 3.83 | 0.37 |
| This compound | ~3.44 (Predicted) | Σσ_meta ≈ 0.76 |
The positive Hammett constants for meta-bromo and meta-chloro substituents confirm their electron-withdrawing nature.[1] The additive effect of these two substituents in this compound is expected to significantly increase its acidity, resulting in a lower pKa value compared to benzoic acid and the monosubstituted derivatives. This increased acidity is a direct consequence of the stabilization of the resulting carboxylate anion by the inductive effects of the two halogen atoms.
Visualization of Electronic Effects and Experimental Workflow
Inductive Effects in 3-Bromo-5-chlorobenzoate
References
Commercial Sourcing and Technical Guide: 3-Bromo-5-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial suppliers, pricing, and key experimental protocols related to 3-Bromo-5-chlorobenzoic acid (CAS No. 42860-02-6). This information is intended to assist researchers, scientists, and drug development professionals in sourcing this chemical compound and understanding its synthesis and quality control methodologies.
Commercial Suppliers and Pricing
A variety of chemical suppliers offer this compound in different purities and quantities. The following tables summarize the available data for easy comparison.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Notes |
| Simson Pharma Limited | High Quality | Accompanied by Certificate of Analysis. |
| CP Lab Chemicals | min 98% | For professional manufacturing, research, and industrial use only. |
| FINETECH INDUSTRY LIMITED | High Quality | Custom synthesis and bulk quantities available. |
| Hemant Bioscience | Medicine Grade | Minimum order quantity of 50 Kilograms. |
| Strem Chemicals | min 99% | Offers volume discounts. |
| AOBChem | 97% | - |
| Aladdin Scientific | min 98% | - |
| Tokyo Chemical Industry (TCI) | >98.0% (GC) | - |
| Sigma-Aldrich | 97% | - |
| Santa Cruz Biotechnology | - | For research use only. |
| BLD Pharm | - | Sealed in dry, room temperature storage. |
Table 2: Price Comparison for this compound
| Supplier | 1g | 10g | 25g | 100g | 500g |
| Strem Chemicals | - | - | - | $128.00 | $512.00 |
| AOBChem | Inquire | Inquire | Inquire | $98.00 | - |
| Aladdin Scientific | - | - | - | $1,286.01 | - |
| Ambeed | - | $20.00 | $40.00 | - | - |
| Reagentia | €98.84 | €123.56 | €185.34 | - | - |
Note: Prices are subject to change and may not include shipping and handling fees. "Inquire" indicates that pricing is available upon request from the supplier.
Experimental Protocols
Synthesis of this compound (Adapted Method)
This procedure is based on the bromination of a substituted benzoic acid, a common method for synthesizing halogenated aromatic compounds.
Materials:
-
3-Chlorobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated sulfuric acid
-
Anhydrous dichloromethane (B109758) (DCM)
-
Ice
-
Methanol (B129727) or ethanol (B145695) for recrystallization
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 3-chlorobenzoic acid in a mixture of concentrated sulfuric acid and dichloromethane.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add N-Bromosuccinimide (NBS) to the reaction mixture portion-wise, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice to quench the reaction.
-
Separate the organic layer and wash it with water, followed by a saturated sodium thiosulfate (B1220275) solution to remove any unreacted bromine, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from methanol or ethanol to yield pure this compound.
Quality Control Methods
A Certificate of Analysis for compounds like this compound typically includes data from the following analytical techniques to confirm its identity and purity.
1. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Result: A major peak corresponding to this compound, with the area of this peak relative to the total area of all peaks indicating the purity.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the compound.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
¹H NMR: The spectrum should show distinct peaks corresponding to the aromatic protons. The chemical shifts, splitting patterns, and integration values should be consistent with the structure of this compound.
-
¹³C NMR: The spectrum should show the expected number of carbon signals corresponding to the aromatic and carboxylic acid carbons.
3. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the compound.
-
Ionization Method: Electrospray ionization (ESI) is commonly used.
-
Expected Result: The mass spectrum should show a molecular ion peak [M-H]⁻ or [M+H]⁺ that corresponds to the calculated molecular weight of this compound (235.46 g/mol ). The isotopic pattern should also be consistent with the presence of one bromine and one chlorine atom.
Visualizations
The following diagrams illustrate the logical workflow for sourcing this compound.
Caption: Workflow for Sourcing this compound.
Methodological & Application
Application Notes and Protocols: 3-Bromo-5-chlorobenzoic Acid as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-bromo-5-chlorobenzoic acid as a versatile precursor in the synthesis of pharmacologically active compounds. This document outlines key synthetic transformations, including Suzuki-Miyaura coupling and amide bond formation, providing detailed experimental protocols. The information herein is intended to guide researchers in the strategic use of this building block for the development of novel therapeutics, particularly in the areas of metabolic diseases.
While its isomer, 5-bromo-2-chlorobenzoic acid, is a well-documented precursor for SGLT2 inhibitors like Dapagliflozin and Empagliflozin, this compound presents an opportunity for the synthesis of novel analogs and other biologically active molecules.[1][2]
Key Synthetic Applications
This compound serves as a valuable starting material for introducing a substituted phenyl ring into a target molecule. The bromine and chlorine atoms provide distinct reactivity, allowing for selective functionalization. The carboxylic acid moiety is readily converted into a variety of functional groups, most notably amides, through standard coupling reactions.
Two of the most powerful and widely used transformations involving this precursor are:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds. This reaction is fundamental in constructing the core scaffolds of many pharmaceutical agents.[3][4]
-
Amide Bond Formation: For coupling with a wide range of amines to produce a diverse library of amide derivatives. The amide bond is a critical functional group in a vast number of biologically active molecules.[5]
Experimental Protocols
The following protocols are detailed methodologies for key reactions involving this compound. These protocols are based on established procedures for similar substrates and may require optimization for specific applications.[3][4][5]
Suzuki-Miyaura Coupling for the Synthesis of Biaryl Carboxylic Acids
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane (B91453)/water mixture, toluene/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
The flask is evacuated and backfilled with an inert gas three times.
-
The palladium catalyst (0.03-0.05 mmol) is added under the inert atmosphere.
-
A degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) is added via syringe.
-
The reaction mixture is heated to 80-100 °C with vigorous stirring.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (B1210297) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl carboxylic acid.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid Partner | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 3-Chloro-5-phenylbenzoic acid | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 3-Chloro-5-(4-methoxyphenyl)benzoic acid | 80-90 |
| 3 | 4-Fluorophenylboronic acid | 3-Chloro-5-(4-fluorophenyl)benzoic acid | 82-92 |
| 4 | Thiophene-2-boronic acid | 3-Chloro-5-(thiophen-2-yl)benzoic acid | 75-85 |
Yields are illustrative and based on reactions with similar substrates. Optimization may be required for specific arylboronic acids.
Amide Bond Formation via Coupling Reagents
This protocol provides a general procedure for the synthesis of amides from this compound and a primary or secondary amine using a coupling reagent.
Reaction Scheme:
Materials:
-
This compound
-
Amine (primary or secondary, 1.1 equivalents)
-
Coupling reagent (e.g., HATU, 1.1 equivalents)
-
Non-nucleophilic base (e.g., DIPEA, 2-3 equivalents)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol) in the anhydrous solvent (e.g., DMF).
-
Add the amine (1.1 mmol) to the solution.
-
Add the non-nucleophilic base (e.g., DIPEA, 2.5 mmol).
-
Add the coupling reagent (e.g., HATU, 1.1 mmol) portion-wise to the stirred solution at room temperature.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO₃, water, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the pure amide.
Data Presentation: Amide Bond Formation
| Entry | Amine Partner | Product | Typical Yield (%) |
| 1 | Benzylamine | N-Benzyl-3-bromo-5-chlorobenzamide | 90-98 |
| 2 | Morpholine | (3-Bromo-5-chlorophenyl)(morpholino)methanone | 88-96 |
| 3 | Aniline | N-Phenyl-3-bromo-5-chlorobenzamide | 85-95 |
| 4 | (S)-(-)-α-Methylbenzylamine | N-((S)-1-Phenylethyl)-3-bromo-5-chlorobenzamide | 87-97 |
Yields are illustrative and based on established amide coupling methodologies. Optimization may be required for specific amines.
Application in the Synthesis of SGLT2 Inhibitor Analogs
Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of drugs used to treat type 2 diabetes. The core structure of many SGLT2 inhibitors features a C-aryl glucoside. This compound is a potential precursor for the synthesis of novel SGLT2 inhibitor analogs. A plausible synthetic pathway is outlined below.
Caption: Proposed synthetic pathway to an SGLT2 inhibitor analog.
Visualization of Experimental Workflows
Suzuki-Miyaura Coupling Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction.
Caption: General workflow for Suzuki-Miyaura coupling.
Amide Bond Formation Workflow
The following diagram illustrates the general workflow for amide bond formation.
Caption: General workflow for amide bond formation.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of complex organic molecules, particularly those with potential therapeutic applications. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthetic potential of this building block in their drug discovery and development programs. The strategic application of modern synthetic methodologies, such as Suzuki-Miyaura coupling and amide bond formation, will undoubtedly lead to the discovery of novel and potent pharmacologically active compounds.
References
3-Bromo-5-chlorobenzoic Acid: A Versatile Building Block for Complex Molecule Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-chlorobenzoic acid is a valuable and versatile building block in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its disubstituted aromatic ring, featuring both a bromine and a chlorine atom, offers orthogonal reactivity, allowing for selective functionalization through a variety of cross-coupling and derivatization reactions. The carboxylic acid moiety provides a convenient handle for amide bond formation, esterification, and other transformations. This unique combination of functional groups makes this compound a key starting material for the synthesis of a diverse range of complex molecules with significant biological activities.
These application notes provide an overview of the utility of this compound in the synthesis of several classes of therapeutic agents, including Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors for the treatment of type 2 diabetes.[1][2] Detailed protocols for key transformations, quantitative data from representative reactions, and visualizations of synthetic workflows and biological pathways are presented to guide researchers in leveraging this important building block for their own discovery programs.
Key Applications and Synthetic Strategies
This compound serves as a crucial intermediate in the synthesis of a variety of complex molecules, including:
-
SGLT2 Inhibitors: As a precursor to key intermediates for drugs like Dapagliflozin, which are used to treat type 2 diabetes.[1][2]
-
Phosphodiesterase 4 (PDE4) Inhibitors: Utilized in the synthesis of compounds targeting inflammatory conditions.[1]
-
Cholinergic Receptor Modulators: Employed as a starting material for molecules that modulate the activity of cholinergic receptors.[1]
The primary synthetic transformations involving this compound include:
-
Friedel-Crafts Acylation: A fundamental reaction to form a carbon-carbon bond between the benzoic acid (after conversion to its acyl chloride) and another aromatic ring.
-
Amide Bond Formation: Coupling of the carboxylic acid with various amines to introduce diverse functionalities.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of the aryl bromide with boronic acids to form biaryl structures.
Data Presentation
The following tables summarize quantitative data for key synthetic transformations starting from this compound and its derivatives.
Table 1: Friedel-Crafts Acylation for SGLT2 Inhibitor Intermediate Synthesis
| Acylating Agent Precursor | Arene | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 5-Bromo-2-chlorobenzoic acid | Phenetole (B1680304) | AlCl₃ | Dichloromethane (B109758) | 0-10 | 1 | (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (B192855) | 60.4 |
| 5-Bromo-2-chlorobenzoyl chloride | Phenetole | FeCl₃ | Dichloromethane | 14.7 | 5 | (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | 91.4 |
Table 2: Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid with Various Arylboronic Acids
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | RT | 1.5 | 3-Phenylbenzoic acid | 97 |
| 4-Methylphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | RT | 1.5 | 3-(p-Tolyl)benzoic acid | 95 |
| 4-Methoxyphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | RT | 1.5 | 3-(4-Methoxyphenyl)benzoic acid | 99 |
| 4-Fluorophenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | RT | 1.5 | 3-(4-Fluorophenyl)benzoic acid | 89 |
Experimental Protocols
Protocol 1: Synthesis of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone via Friedel-Crafts Acylation
This protocol details the synthesis of a key intermediate for SGLT2 inhibitors.
Step 1: Formation of 5-Bromo-2-chlorobenzoyl Chloride
-
To a 250 mL three-necked flask, add 5-bromo-2-chlorobenzoic acid (15 g, 0.064 mol), dichloromethane (100 mL), and N,N-dimethylformamide (0.5 mL).
-
Stir the mixture to ensure homogeneity.
-
At 20-30°C, add oxalyl chloride (8.1 g, 0.064 mol) dropwise to the stirred mixture.
-
Continue stirring at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure at 35-45°C until dry to obtain the crude 5-bromo-2-chlorobenzoyl chloride.
Step 2: Friedel-Crafts Acylation
-
Dissolve the crude 5-bromo-2-chlorobenzoyl chloride in dichloromethane (50 mL).
-
In a separate 250 mL three-necked flask, add phenetole (7.8 g, 0.064 mol) and dichloromethane (50 mL).
-
Cool the phenetole solution to -5°C.
-
Add aluminum trichloride (B1173362) (8.9 g, 0.067 mol) in three portions to the cooled mixture and stir at -5°C for 30 minutes.
-
Add the 5-bromo-2-chlorobenzoyl chloride solution dropwise to the reaction mixture.
-
Warm the resulting mixture to 0-10°C and stir for 1 hour.
-
Quench the reaction by adding 50 mL of water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate (B86663).
-
Concentrate the organic layer and purify the crude product by recrystallization from ethanol (B145695) to yield (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
Protocol 2: General Procedure for Amide Bond Formation using EDC/HOBt
This protocol describes a general method for coupling this compound with a primary or secondary amine.
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF) (0.1-0.5 M).
-
Add the desired amine (1.1 eq.), 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq.), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq.).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the mixture and stir for 5 minutes at room temperature.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling in Water at Room Temperature
This protocol provides an environmentally friendly method for the Suzuki coupling of this compound.
-
To a round-bottomed flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).
-
Add 5.0 mL of distilled water to the flask.
-
Stir the mixture vigorously at room temperature under air for 1.5 hours.
-
Monitor the reaction progress by TLC. A precipitate of the product will form upon completion.
-
Filter the precipitate and wash it thoroughly with distilled water to remove any inorganic salts.
-
Dry the product under vacuum to obtain the pure biaryl carboxylic acid.
Visualizations
Logical Relationship of this compound as a Building Block
References
Applications of 3-Bromo-5-chlorobenzoic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-chlorobenzoic acid is a versatile halogenated aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry. Its disubstituted phenyl ring provides a rigid scaffold that can be strategically functionalized to generate diverse libraries of compounds for drug discovery. The presence of orthogonal halogen atoms (bromine and chlorine) and a carboxylic acid moiety allows for selective chemical modifications, making it an attractive starting material for the synthesis of potent and selective modulators of various biological targets. This document provides detailed application notes on the use of this compound in the development of P2Y14 receptor antagonists, including experimental protocols and an overview of the relevant signaling pathways.
Application: Development of P2Y14 Receptor Antagonists for Inflammatory Diseases
The P2Y14 receptor is a G protein-coupled receptor (GPCR) that is activated by UDP-sugars. It is primarily expressed on immune cells and has been implicated in inflammatory processes. Antagonists of the P2Y14 receptor are therefore of significant interest for the treatment of inflammatory diseases such as gout and acute lung injury. This compound serves as a key starting material for the synthesis of a novel class of potent 3-amide-5-aryl benzoic acid derivatives that act as P2Y14 receptor antagonists.
Data Presentation: In Vitro Activity of P2Y14R Antagonists
The following table summarizes the in vitro antagonist activity of a series of 3-amide-5-aryl benzoic acid derivatives at the human P2Y14 receptor. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the receptor's response to an agonist.
| Compound ID | R Group (at 5-position) | IC50 (nM)[1] |
| 11a | 4-methylphenyl | 15.3 |
| 11b | 4-ethylphenyl | 8.76 |
| 11c | 4-fluorophenyl | 21.5 |
| 11d | 4-chlorophenyl | 11.2 |
| 11e | 4-bromophenyl | 9.87 |
| 11f | 4-(trifluoromethyl)phenyl | 7.54 |
| 11g | 4-methoxyphenyl | 32.1 |
| 11h | 3-methylphenyl | 25.6 |
| 11i | 3-chlorophenyl | 18.9 |
| 11j | 2-methylphenyl | 45.2 |
| 11k | 2-chlorophenyl | 38.7 |
| 11l | phenyl | 29.8 |
| 11m | 4-tert-butylphenyl | 2.18 |
Experimental Protocols
General Synthesis of 3-Amide-5-Aryl Benzoic Acid Derivatives
The synthesis of the 3-amide-5-aryl benzoic acid derivatives from this compound involves a multi-step sequence. A generalized synthetic scheme is presented below, based on standard organic chemistry transformations.
Step 1: Suzuki-Miyaura Coupling.
This reaction introduces the aryl group at the 3-position of the benzoic acid scaffold.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water or toluene/water mixture)
-
-
Protocol:
-
To a round-bottom flask, add this compound, the corresponding arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to yield the 3-aryl-5-chlorobenzoic acid intermediate.
-
Step 2: Nitration.
Introduction of a nitro group at the 5-position, which will be later reduced to an amine for amidation.
-
Materials:
-
3-Aryl-5-chlorobenzoic acid (1.0 equiv)
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
-
Protocol:
-
Dissolve the 3-aryl-5-chlorobenzoic acid in concentrated sulfuric acid at 0 °C.
-
Slowly add fuming nitric acid dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Pour the reaction mixture onto ice to precipitate the product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain the 3-aryl-5-nitrobenzoic acid.
-
Step 3: Reduction of the Nitro Group.
Conversion of the nitro group to an amine.
-
Materials:
-
3-Aryl-5-nitrobenzoic acid (1.0 equiv)
-
Reducing agent (e.g., SnCl₂·2H₂O in ethanol, or H₂ gas with Pd/C catalyst in methanol)
-
-
Protocol (using SnCl₂·2H₂O):
-
Suspend the 3-aryl-5-nitrobenzoic acid in ethanol.
-
Add an excess of SnCl₂·2H₂O.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction and neutralize with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 3-amino-5-arylbenzoic acid.
-
Step 4: Amide Coupling.
Formation of the final amide product.
-
Materials:
-
3-Amino-5-arylbenzoic acid (1.0 equiv)
-
Desired carboxylic acid or acyl chloride (1.1 equiv)
-
Coupling agent (e.g., HATU, HBTU) or a base (if using an acyl chloride)
-
Solvent (e.g., DMF, DCM)
-
-
Protocol (using HATU):
-
Dissolve the 3-amino-5-arylbenzoic acid and the carboxylic acid in DMF.
-
Add HATU and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature for 12-24 hours.
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash with water, and purify by column chromatography or recrystallization to obtain the final 3-amide-5-aryl benzoic acid derivative.
-
In Vitro P2Y14 Receptor Antagonist Assay (Calcium Mobilization)
This protocol describes a general method for determining the antagonist activity of compounds at the P2Y14 receptor using a calcium mobilization assay in a recombinant cell line.
-
Materials:
-
HEK293 cells stably co-expressing the human P2Y14 receptor and a promiscuous G-protein (e.g., Gα16).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well black, clear-bottom cell culture plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
P2Y14 receptor agonist (e.g., UDP-glucose).
-
Test compounds (3-amide-5-aryl benzoic acid derivatives).
-
Fluorescence plate reader with automated injection capabilities.
-
-
Protocol:
-
Cell Plating: Seed the HEK293-P2Y14R-Gα16 cells into 96-well plates and culture overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and add the Fluo-4 AM loading buffer to each well. Incubate for 1 hour at 37°C in the dark.
-
Compound Pre-incubation: Wash the cells with assay buffer. Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. After establishing a baseline fluorescence reading, inject the P2Y14 receptor agonist (at a concentration that elicits ~80% of the maximal response, EC₈₀) into each well.
-
Data Analysis: Record the fluorescence intensity over time. The antagonist effect is determined by the reduction in the agonist-induced calcium signal. Calculate the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.
-
Mandatory Visualizations
Caption: Synthetic workflow for 3-amide-5-aryl benzoic acid derivatives.
Caption: P2Y14R signaling pathway leading to NLRP3 inflammasome activation.
References
The Role of 3-Bromo-5-chlorobenzoic Acid in the Synthesis of Phosphodiesterase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols concerning the use of 3-Bromo-5-chlorobenzoic acid as a key starting material in the synthesis of phosphodiesterase (PDE) inhibitors. The information compiled herein is intended to guide researchers in the design, synthesis, and evaluation of novel PDE inhibitors, with a particular focus on targeting phosphodiesterase 4 (PDE4).
Introduction
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3] The PDE4 family, which is specific for cAMP, is predominantly expressed in inflammatory and immune cells, making it a prime therapeutic target for a range of inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[1][4][5][6] Inhibition of PDE4 leads to an elevation of intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), culminating in a downstream anti-inflammatory response.[1][3]
This compound is a versatile building block in medicinal chemistry. Its di-halogenated phenyl ring provides a scaffold that can be strategically functionalized to interact with the active site of PDE enzymes. The carboxylic acid moiety serves as a convenient handle for amide bond formation, a common linkage in many PDE inhibitors.
Data Presentation
While specific IC50 data for the direct amide derivative, 3-Bromo-5-chlorobenzamide, against PDE subtypes is not extensively available in publicly accessible literature, the following table presents IC50 values for structurally related benzamide (B126) and other PDE4 inhibitors to provide a comparative context for researchers aiming to develop novel compounds from this compound.
| Compound | Target PDE | IC50 (nM) | Notes |
| Roflumilast | PDE4 (pan-inhibitor) | 0.2 - 4.3 (for various splice variants)[7] | Approved for the treatment of severe COPD.[8] |
| Apremilast | PDE4 (pan-inhibitor) | ~74[7] | Approved for the treatment of psoriasis and psoriatic arthritis.[8] |
| Crisaborole | PDE4 (pan-inhibitor) | 490[9] | A non-steroidal topical treatment for atopic dermatitis.[8] |
| A33 (selective PDE4B Inhibitor) | PDE4B | 27[7] | Demonstrates over 50-fold selectivity for PDE4B over PDE4D.[7] |
| Pde4B-IN-3 | PDE4B | 940[7] | A known inhibitor of the PDE4B subtype.[7] |
Experimental Protocols
The synthesis of PDE inhibitors from this compound typically involves the formation of an amide bond. Below are detailed protocols for key experimental steps.
Protocol 1: Synthesis of 3-Bromo-5-chlorobenzoyl chloride
This protocol describes the conversion of this compound to its more reactive acid chloride derivative, a key intermediate for amide synthesis.
Materials:
-
This compound
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser with a drying tube
-
Rotary evaporator
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add oxalyl chloride (2.0 eq) to the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution.
-
Once the reaction is complete (typically 1-3 hours), remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to obtain the crude 3-Bromo-5-chlorobenzoyl chloride. This intermediate is often used immediately in the next step without further purification.
Protocol 2: Synthesis of 3-Bromo-5-chlorobenzamide
This protocol details the formation of the primary amide from the corresponding acid chloride.
Materials:
-
3-Bromo-5-chlorobenzoyl chloride (from Protocol 1)
-
Concentrated ammonium (B1175870) hydroxide (B78521)
-
Ethyl acetate (B1210297) (EtOAc)
-
Separatory funnel
-
Magnetic stirrer
Procedure:
-
Dissolve the crude 3-Bromo-5-chlorobenzoyl chloride in an appropriate organic solvent like ethyl acetate.
-
In a separate flask, cool concentrated ammonium hydroxide in an ice bath.
-
Slowly add the solution of 3-Bromo-5-chlorobenzoyl chloride to the cold ammonium hydroxide with vigorous stirring.
-
Continue stirring for approximately 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous phases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Bromo-5-chlorobenzamide.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 3: General Amide Coupling using HATU
For the synthesis of more complex amide derivatives, a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed.
Materials:
-
This compound
-
Desired amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution.
-
Add HATU (1.1 eq) in one portion.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against PDE4 enzymes.
Principle: This assay is based on the change in fluorescence polarization (FP) of a fluorescently labeled cAMP analog (tracer). When the tracer is hydrolyzed by PDE4, it is no longer bound by a specific antibody, leading to a decrease in FP. Inhibitors of PDE4 will prevent this hydrolysis, thus maintaining a high FP signal.
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4B)
-
PDE assay buffer
-
Fluorescently labeled cAMP (e.g., FAM-cAMP)
-
Binding agent (e.g., anti-cAMP antibody)
-
Test compounds (dissolved in DMSO)
-
384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO and then further dilute in assay buffer.
-
Assay Plate Setup: Add the diluted compounds to the wells of the microplate. Include wells for positive control (a known PDE4 inhibitor like roflumilast) and negative control (DMSO vehicle).
-
Enzyme Addition: Add the diluted PDE4 enzyme to all wells except for the blank controls.
-
Reaction Initiation: Add the FAM-cAMP substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination: Add the binding agent to stop the reaction.
-
Signal Detection: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: PDE4 signaling pathway and the mechanism of inhibition.
Caption: General workflow for synthesizing PDE inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 | MDPI [mdpi.com]
- 7. Synthesis, Pharmacological Profile and Docking Studies of New Sulfonamides Designed as Phosphodiesterase-4 Inhibitors | PLOS One [journals.plos.org]
- 8. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Role of 3-Bromo-5-chlorobenzoic Acid in Agrochemical Synthesis: An Overview
Introduction
Halogenated aromatic carboxylic acids are pivotal building blocks in the synthesis of a wide array of industrial and biologically active compounds. In the agrochemical sector, the presence of halogen substituents on a phenyl ring can significantly influence a molecule's herbicidal, fungicidal, or insecticidal activity, as well as its metabolic stability and environmental persistence. 3-Bromo-5-chlorobenzoic acid, with its distinct substitution pattern, presents a potential scaffold for the development of novel agrochemicals. However, a thorough investigation into its direct application reveals a significant information gap.
Structure-Activity Relationships of Halogenated Benzoic Acids
The biological activity of benzoic acid derivatives is closely linked to the nature and position of substituents on the aromatic ring. For instance, the toxicity of halogenated benzoic acids to algae has been shown to be directly related to the compound's hydrophobicity.[1] The specific arrangement of halogen atoms, as seen in this compound, can influence the molecule's binding affinity to target enzymes or receptors in pests and weeds. While general structure-activity relationship (SAR) studies on halogenated benzoic acids exist, specific data pinpointing the efficacy of 3-bromo-5-chloro substitution in agrochemical contexts are not detailed in the available literature.
Analogous Compounds in Agrochemical Synthesis: The Case of 3,5-Dichlorobenzoic Acid
In contrast to the limited information on this compound, the structurally similar 3,5-dichlorobenzoic acid is a well-documented intermediate in the synthesis of various agrochemicals.[2] It serves as a precursor for certain herbicides and fungicides, highlighting the importance of the 3,5-disubstitution pattern on the benzoic acid core for achieving biological activity.[2] The synthetic methodologies employed for 3,5-dichlorobenzoic acid, such as conversion to the acid chloride followed by reaction with amines or alcohols, provide a potential blueprint for the derivatization of this compound.
Potential Synthetic Pathways for Agrochemical Candidates
While specific examples are elusive, the chemical nature of this compound allows for its conversion into a variety of derivatives that are common in agrochemical structures. The carboxylic acid moiety can be readily transformed into esters, amides, and other functional groups, each with the potential for distinct biological activities.
Below is a generalized workflow illustrating the potential synthetic utility of a 3,5-disubstituted benzoic acid, such as this compound, in generating diverse chemical scaffolds for agrochemical screening.
References
Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Bromo-5-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of starting materials. The synthesis of biaryl carboxylic acids, in particular, is of significant interest as these motifs are prevalent in numerous biologically active molecules and functional materials.[2][3]
This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 3-Bromo-5-chlorobenzoic acid. This substrate is a valuable building block in medicinal chemistry, and its selective functionalization allows for the synthesis of complex molecular architectures for drug discovery and development.
Reaction Principle and Chemoselectivity
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
For a dihalogenated substrate such as this compound, the chemoselectivity of the reaction is a critical consideration. The oxidative addition of the palladium(0) catalyst to the aryl halide is the rate-determining step, and the reactivity of the carbon-halogen bond follows the general trend: C-I > C-Br > C-OTf >> C-Cl.[1][4][5] Consequently, the Suzuki coupling reaction on this compound is expected to proceed with high selectivity at the more reactive C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations. This selective reactivity allows for a stepwise and controlled functionalization of the aromatic ring.
Data Presentation: Suzuki Coupling of Related Aryl Bromides
While specific yield data for the Suzuki coupling of this compound is not extensively published, the following table summarizes representative yields for the coupling of structurally similar bromobenzoic acids with various arylboronic acids. This data serves as a valuable benchmark for anticipating the outcomes of reactions with the target molecule.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene (B28343)/H₂O | 90-100 | 12-24 | ~97 |
| 2 | 3-Bromobenzoic acid | 4-Methylphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | H₂O | RT | 1.5 | 95[1] |
| 3 | 3-Bromobenzoic acid | 4-Methoxyphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | H₂O | RT | 1.5 | 99[1] |
| 4 | 5-Bromosalicylic acid | 2,4-Difluorophenylboronic acid | Pd(OAc)₂ (5) | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 8 | High[2] |
| 5 | 1-Bromo-4-(chloromethyl)benzene | p-Tolylboronic acid | Pd(OAc)₂ (0.2) / PCy₃·HBF₄ (0.4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 99[6] |
Note: Yields are based on isolated product and may vary depending on the specific reaction conditions and the purity of the starting materials.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific arylboronic acids and desired scales.
Protocol 1: Standard Conditions with Pd(PPh₃)₄
This protocol employs a widely used and commercially available palladium catalyst in a biphasic solvent system.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Toluene and Water (4:1 ratio) or Dioxane and Water (4:1 ratio)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., 8 mL of toluene and 2 mL of water for a 1 mmol scale reaction).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Aqueous Conditions at Room Temperature
This protocol is based on a more environmentally friendly method using water as the solvent at ambient temperature, which has shown high efficiency for similar substrates.[1]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Distilled water (5.0 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).
-
Add 5.0 mL of distilled water to the flask.
-
Stir the mixture vigorously at room temperature under air for 1.5 - 6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion of the reaction, a precipitate of the product may form. If so, filter the precipitate and wash it thoroughly with distilled water to remove any inorganic salts.
-
If the product is soluble, acidify the aqueous layer with 2N HCl to precipitate the carboxylic acid product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling experiment.
Conclusion
The Suzuki-Miyaura coupling reaction is a highly effective and versatile method for the synthesis of biaryl derivatives from this compound. The expected high chemoselectivity for the C-Br bond allows for the targeted synthesis of 3-aryl-5-chlorobenzoic acids, which are valuable intermediates in drug discovery and materials science. The protocols provided herein offer robust starting points for researchers, with the understanding that optimization of reaction conditions is a standard part of the chemical synthesis process. The choice between a traditional thermal protocol and a greener, room-temperature aqueous method will depend on the specific substrate, available resources, and environmental considerations.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1-(3-bromo-5-chlorophenyl)ethan-1-one from 3-bromo-5-chlorobenzoic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-(3-bromo-5-chlorophenyl)ethan-1-one, a valuable building block in medicinal chemistry and materials science, starting from 3-bromo-5-chlorobenzoic acid. The described two-step method is robust and scalable, involving the formation of an acyl chloride intermediate followed by methylation.
Introduction
Substituted acetophenones are key intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The title compound, 1-(3-bromo-5-chlorophenyl)ethan-1-one, possesses two distinct halogen atoms, offering versatile handles for further chemical modifications such as cross-coupling reactions. This protocol outlines a reliable synthetic route from the readily available this compound.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Step 1: Acyl Chloride Formation: Conversion of this compound to 3-bromo-5-chlorobenzoyl chloride.
-
Step 2: Ketone Formation: Reaction of 3-bromo-5-chlorobenzoyl chloride with an organometallic methylating agent to yield the target ketone.
Application Notes and Protocols for Sonogashira Coupling with 3-Bromo-5-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and often a copper co-catalyst, has become a cornerstone in medicinal chemistry and materials science for the synthesis of complex molecules due to its typically mild reaction conditions and broad functional group tolerance.[2][3]
These application notes provide a detailed protocol for the Sonogashira coupling of 3-Bromo-5-chlorobenzoic acid with various terminal alkynes. This protocol is designed to serve as a foundational guide for researchers, offering insights into reaction setup, optimization, workup, and purification. Due to the limited availability of specific literature data for this compound, the provided quantitative data is based on established protocols for structurally similar substrates, such as 3-bromobenzoic acid and other di-substituted haloaromatic acids.
Reaction Principle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and, in the traditional protocol, a copper(I) co-catalyst. The generally accepted mechanism is as follows:
-
Oxidative Addition: A palladium(0) species undergoes oxidative addition to the aryl bromide (this compound) to form a palladium(II) complex.
-
Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide transfers its alkynyl group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst.[4]
Copper-free Sonogashira protocols have also been developed to prevent the formation of undesired alkyne homocoupling (Glaser coupling) products.[5]
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)
-
Copper(I) iodide (CuI) (for copper-catalyzed protocol)
-
Phosphine ligand (e.g., PPh₃, XPhos)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA), K₂CO₃)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 4-10 mol% for the copper-catalyzed version).
-
The flask is then evacuated and backfilled with an inert gas three times.
-
Add the anhydrous solvent and the base (e.g., 2-3 equiv.).
-
The terminal alkyne (1.1-1.5 equiv.) is then added dropwise via syringe.
-
The reaction mixture is stirred at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 50-100 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature.
Work-up and Purification:
-
The reaction mixture is diluted with an organic solvent such as ethyl acetate.
-
The organic layer is washed with a saturated aqueous solution of ammonium (B1175870) chloride and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product, a substituted benzoic acid, can be purified by recrystallization or column chromatography on silica (B1680970) gel.
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes. Note: This data is extrapolated from protocols for structurally similar aryl bromides, particularly 3-bromobenzoic acid, due to a lack of specific published data for this compound. Actual yields may vary and optimization is recommended.
Table 1: Copper-Catalyzed Sonogashira Coupling Conditions
| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | PPh₃ (4) | TEA | THF | 60 | 12 | 80-90 |
| 2 | 1-Hexyne | Pd(OAc)₂ (3) | PPh₃ (6) | DIPA | DMF | 80 | 8 | 75-85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | - | TEA | Acetonitrile | 70 | 16 | 85-95 |
Table 2: Copper-Free Sonogashira Coupling Conditions
| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | 95% Ethanol | 50 | 24 | 70-85 |
| 2 | 1-Hexyne | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cs₂CO₃ | Dioxane | 100 | 12 | 65-80 |
| 3 | Trimethylsilylacetylene | Pd/C (5) | - | TEA | Toluene | 80 | 18 | 75-90 |
Visualizations
References
Material science applications of 3-Bromo-5-chlorobenzoic acid as a corrosion inhibitor
Application Notes and Protocols for Halogenated Benzoic Acids as Corrosion Inhibitors
Disclaimer: Extensive literature searches did not yield specific data on the application of 3-Bromo-5-chlorobenzoic acid as a corrosion inhibitor. The following application notes and protocols are generalized for evaluating halogenated benzoic acid derivatives based on common practices in corrosion science. The data presented is for a related compound, m-bromobenzoic acid, and should be considered illustrative.
Application Note: Evaluating this compound as a Corrosion Inhibitor for Mild Steel in Acidic Media
Introduction:
Organic compounds containing heteroatoms (e.g., O, N, S) and π-electrons in their structure are often effective corrosion inhibitors for metals in aggressive environments. Halogenated benzoic acids, such as this compound, possess both a carboxyl group (with oxygen atoms) and halogen atoms (bromine and chlorine), which can contribute to their adsorption on a metal surface, thereby inhibiting corrosion. The lone pair of electrons on the oxygen and halogen atoms, as well as the π-electrons of the benzene (B151609) ring, can facilitate the formation of a protective film on the metal. This film acts as a barrier to the corrosive species in the environment. This document outlines the standard procedures to evaluate the potential of this compound as a corrosion inhibitor for mild steel in a 1 M HCl solution.
Principle of Corrosion Inhibition:
The inhibition of corrosion by organic molecules like this compound is typically achieved through the adsorption of the inhibitor molecules onto the metal surface. This adsorption can be physisorption (electrostatic interaction) or chemisorption (covalent bonding). The adsorbed inhibitor molecules displace water molecules and other corrosive ions from the metal surface, forming a protective barrier that hinders both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
Potential Applications:
If found to be effective, this compound could be a candidate for use in various industrial applications where mild steel is exposed to acidic environments, such as:
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Acid pickling and cleaning processes
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Oil and gas well acidizing
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Industrial water treatment
-
As an additive in protective coatings
Quantitative Data Summary
As no data is available for this compound, the following table summarizes the reported inhibition efficiency for a related compound, m-bromobenzoic acid, on aluminum in an alkaline solution. This serves as an example of how such data would be presented.
| Inhibitor | Concentration (ppm) | Metal | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| m-bromobenzoic acid | 500 | Aluminum | Alkaline Solution | Not Specified | 81 |
Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the corrosion inhibition performance of a new compound.
Weight Loss Method
This is a simple and direct method to determine the corrosion rate and the inhibition efficiency.
a. Materials and Equipment:
-
Mild steel coupons of known dimensions
-
Abrasive papers of different grits (e.g., 120, 400, 800, 1200)
-
Acetone and distilled water for cleaning
-
Analytical balance (±0.1 mg)
-
Thermostatic water bath
-
Glass beakers and desiccator
-
1 M HCl solution (corrosive medium)
-
This compound (inhibitor)
b. Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with a series of abrasive papers to achieve a smooth, mirror-like surface.
-
Cleaning: Degrease the polished coupons with acetone, wash with distilled water, and dry them thoroughly.
-
Weighing: Accurately weigh the cleaned and dried coupons using an analytical balance and record the initial weight (W_initial).
-
Immersion: Immerse the coupons in beakers containing 1 M HCl solution without (blank) and with different concentrations of this compound.
-
Exposure: Place the beakers in a thermostatic water bath at a constant temperature (e.g., 25 °C) for a specific duration (e.g., 6 hours).
-
Post-Exposure Cleaning: After the immersion period, carefully remove the coupons, wash them with distilled water, gently scrub with a soft brush to remove corrosion products, rinse again with distilled water, and finally with acetone.
-
Drying and Weighing: Dry the cleaned coupons in a desiccator and re-weigh them to get the final weight (W_final).
c. Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10^4 × ΔW) / (A × ρ × t) where ΔW is the weight loss (W_initial - W_final) in grams, A is the surface area of the coupon in cm², ρ is the density of mild steel (approx. 7.85 g/cm³), and t is the immersion time in hours.
-
Inhibition Efficiency (IE%) : IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.
Electrochemical Methods
Electrochemical techniques provide faster results and insights into the corrosion inhibition mechanism. A standard three-electrode cell is used, consisting of a mild steel working electrode (WE), a platinum counter electrode (CE), and a saturated calomel (B162337) electrode (SCE) as the reference electrode (RE).
a. Potentiodynamic Polarization: This technique determines the corrosion current density (i_corr) and provides information on whether the inhibitor affects the anodic or cathodic reaction, or both (mixed-type).
Procedure:
-
Prepare the working electrode by embedding a mild steel rod in an epoxy resin, leaving a known surface area exposed.
-
Polish the exposed surface of the WE as described for the weight loss coupons.
-
Assemble the three-electrode cell with the WE, CE, and RE in the 1 M HCl solution (blank or with inhibitor).
-
Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density.
-
Determine the corrosion current density (i_corr) by extrapolating the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (E_corr).
Calculations:
-
Inhibition Efficiency (IE%) : IE% = [(i_corr,blank - i_corr,inhibitor) / i_corr,blank] × 100 where i_corr,blank and i_corr,inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.
b. Electrochemical Impedance Spectroscopy (EIS): EIS provides information about the kinetics of the electrode processes and the properties of the protective film.
Procedure:
-
Use the same three-electrode setup and allow the OCP to stabilize.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a range of frequencies (e.g., from 100 kHz to 10 mHz).
-
Record the impedance response.
-
Analyze the data using Nyquist and Bode plots and fit it to an appropriate equivalent electrical circuit model to determine parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl).
Calculations:
-
Inhibition Efficiency (IE%) : IE% = [(R_ct,inhibitor - R_ct,blank) / R_ct,inhibitor] × 100 where R_ct,inhibitor and R_ct,blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Visualizations
Workflow for Evaluating a Novel Corrosion Inhibitor
Caption: Workflow for the evaluation of a novel corrosion inhibitor.
Proposed Mechanism of Inhibition
Caption: Proposed mechanism of corrosion inhibition by adsorption.
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 3-Bromo-5-chlorobenzoic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-Bromo-5-chlorobenzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The two most common and effective synthetic routes for this compound are:
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Sandmeyer Reaction: This route starts with the diazotization of 3-amino-5-chlorobenzoic acid, followed by a copper(I) bromide-catalyzed substitution of the diazonium group with a bromine atom. This method is often favored for its high regioselectivity.
-
Electrophilic Bromination: This approach involves the direct bromination of 3-chlorobenzoic acid using a brominating agent and a catalyst. The directing effects of the chlorine and carboxylic acid groups guide the bromine to the desired position.
Q2: What are the typical yields and purity levels achievable for these methods?
A2: Yield and purity are highly dependent on the optimization of reaction conditions and the chosen purification method. While specific data for this compound is not extensively published, analogous reactions for similar isomers suggest that yields for the Sandmeyer reaction can range from 70-85%, and for electrophilic bromination, yields can be in the range of 60-75%. Purity largely depends on the effectiveness of the purification steps, with recrystallization often yielding purities greater than 98%.
Q3: What are the critical parameters to control for maximizing yield in the Sandmeyer reaction?
A3: For the Sandmeyer reaction, the following parameters are crucial:
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Temperature: The diazotization step must be carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
Acid Concentration: A sufficient excess of acid is necessary during diazotization to prevent the formation of diazoamino compounds.
-
Purity of Reagents: The use of fresh, high-purity sodium nitrite (B80452) and copper(I) bromide is essential for a clean reaction and high yield.
-
Addition Rate: Slow and controlled addition of sodium nitrite during diazotization and the diazonium salt solution to the copper(I) bromide solution is critical to manage the reaction rate and temperature.
Q4: How can I purify the crude this compound to achieve high purity?
A4: The most common and effective method for purifying crude this compound is recrystallization.[1] Suitable solvents for recrystallization include ethanol (B145695), methanol, acetic acid, or a mixture of ethanol and water. The choice of solvent will depend on the impurities present. It is advisable to perform small-scale solubility tests to determine the optimal solvent system for your crude product.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Recommended Solution |
| Sandmeyer Route: Low conversion of starting material | Incomplete diazotization. | Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a sufficient excess of mineral acid (e.g., HBr). |
| Decomposition of the diazonium salt. | Use the diazonium salt immediately after its preparation and maintain a low temperature throughout the process. | |
| Bromination Route: Low conversion of 3-chlorobenzoic acid | Inactive catalyst or insufficient brominating agent. | Use a fresh, anhydrous Lewis acid catalyst (e.g., FeBr₃). Ensure the correct stoichiometry of the brominating agent (e.g., Br₂ or NBS). |
| Suboptimal reaction temperature. | Optimize the reaction temperature. For bromination with Br₂/FeBr₃, a moderate temperature is typically required. | |
| General: Product loss during workup | The product has some solubility in the aqueous layer during extraction. | Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product. |
| Product loss during recrystallization. | Use the minimum amount of hot solvent necessary for dissolution. Cool the solution slowly to maximize crystal formation and consider collecting a second crop of crystals from the mother liquor. |
Impure Product
| Symptom | Possible Cause | Recommended Solution |
| Presence of starting material in the final product | Incomplete reaction. | Increase the reaction time or temperature (within optimal limits). Ensure proper stoichiometry of reagents. |
| Presence of multiple spots on TLC, indicating side products | Sandmeyer Route: Formation of hydroxybenzoic acid due to reaction of the diazonium salt with water. | Maintain a low temperature and add the diazonium salt solution to the copper(I) bromide solution (not the other way around). |
| Bromination Route: Formation of isomeric bromo-chlorobenzoic acids (e.g., 2-bromo-5-chlorobenzoic acid or 3,5-dibromobenzoic acid). | Optimize the catalyst and reaction conditions to favor the desired regioselectivity. Careful purification by recrystallization or column chromatography may be necessary. | |
| Discolored product | Presence of colored impurities. | Treat the solution with activated charcoal during the recrystallization process. |
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
This protocol is based on established procedures for Sandmeyer reactions of similar aminobenzoic acids.
Materials:
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3-amino-5-chlorobenzoic acid
-
Sodium nitrite (NaNO₂)
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Hydrobromic acid (HBr, 48%)
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Copper(I) bromide (CuBr)
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Hydrochloric acid (HCl)
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Sodium hydroxide (B78521) (NaOH)
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Sodium chloride (NaCl)
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Ethanol
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Activated charcoal
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Ice
Procedure:
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Diazotization:
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In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 10 g of 3-amino-5-chlorobenzoic acid in a mixture of 30 mL of 48% HBr and 30 mL of water.
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Cool the mixture to 0 °C in an ice-salt bath.
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Slowly add a pre-cooled solution of 5.5 g of sodium nitrite in 15 mL of water, keeping the temperature of the reaction mixture below 5 °C at all times. Stir vigorously during the addition.
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After the addition is complete, stir the mixture for an additional 15 minutes at 0–5 °C. The resulting solution contains the aryl diazonium salt.
-
-
Sandmeyer Reaction:
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In a separate beaker, dissolve 9 g of copper(I) bromide in 20 mL of 48% HBr. Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will occur.
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Once the addition is complete, allow the mixture to warm to room temperature and then heat it on a water bath at 50 °C for 30 minutes to ensure the reaction goes to completion.[2]
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Workup and Purification:
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Cool the reaction mixture in an ice bath to precipitate the crude product.
-
Collect the crude solid by vacuum filtration and wash it with cold water.
-
To purify, transfer the solid to a beaker and add a dilute NaOH solution until the solid dissolves (forming the sodium salt).
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Filter to remove any insoluble impurities.
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Cool the filtrate in an ice bath and re-precipitate the this compound by slowly adding concentrated HCl until the solution is acidic (pH ~2).
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Filter the purified solid, wash with a small amount of cold water, and dry.
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For further purification, recrystallize the solid from an appropriate solvent such as ethanol/water.
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Synthesis of this compound via Electrophilic Bromination
This protocol is based on general procedures for the bromination of benzoic acid derivatives.
Materials:
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3-chlorobenzoic acid
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Bromine (Br₂) or N-Bromosuccinimide (NBS)
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Iron(III) bromide (FeBr₃) or Sulfuric acid (H₂SO₄) (depending on the brominating agent)
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Dichloromethane (B109758) (CH₂Cl₂) (if using NBS)
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Sodium bisulfite (NaHSO₃)
-
Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl)
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Ethanol
-
Activated charcoal
-
Ice
Procedure:
-
Bromination:
-
In a round-bottom flask protected from moisture, dissolve 10 g of 3-chlorobenzoic acid in a suitable solvent (e.g., a minimal amount of a non-reactive solvent, or neat if the reaction is performed at elevated temperature).
-
Add a catalytic amount of iron(III) bromide (if using Br₂).
-
Slowly add a stoichiometric amount of bromine dropwise to the mixture with stirring. The reaction is exothermic and will release HBr gas, which should be trapped.
-
Alternatively, if using NBS, dissolve 3-chlorobenzoic acid in a solvent like dichloromethane and add NBS in portions, using sulfuric acid as a catalyst.
-
Heat the reaction mixture at a suitable temperature (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC).
-
-
Workup and Purification:
-
Cool the reaction mixture and pour it into a beaker containing ice water.
-
If bromine was used, add a small amount of sodium bisulfite solution to quench any unreacted bromine.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude product by dissolving it in a dilute NaOH solution, filtering, and re-precipitating with HCl as described in the Sandmeyer workup.
-
Recrystallize the purified solid from a suitable solvent like ethanol.
-
Data Presentation
Table 1: Reaction Parameters and Expected Outcomes for the Synthesis of this compound (Illustrative Data)
| Parameter | Sandmeyer Reaction | Electrophilic Bromination |
| Starting Material | 3-amino-5-chlorobenzoic acid | 3-chlorobenzoic acid |
| Key Reagents | NaNO₂, HBr, CuBr | Br₂/FeBr₃ or NBS/H₂SO₄ |
| Typical Temperature | 0-5 °C (Diazotization), RT to 50 °C (Sandmeyer) | 25-60 °C |
| Typical Reaction Time | 1-2 hours | 2-6 hours |
| Anticipated Yield | 70-85% | 60-75% |
| Potential Side Products | 3-hydroxy-5-chlorobenzoic acid, diazo-coupled byproducts | Isomeric bromo-chlorobenzoic acids, dibrominated products |
| Purification Method | Recrystallization (Ethanol/Water) | Recrystallization (Ethanol) |
| Expected Purity | >98% | >98% |
Note: The data in this table is illustrative and based on typical outcomes for similar reactions. Actual results may vary depending on specific experimental conditions.
Mandatory Visualization
Caption: Synthetic workflows for this compound.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Purification of 3-Bromo-5-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of 3-Bromo-5-chlorobenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in achieving the desired purity for your research and development needs.
Quick Links
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Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include starting materials from the synthesis, by-products, and positional isomers. Depending on the synthetic route, impurities might include other brominated or chlorinated benzoic acid isomers, or incompletely halogenated benzoic acids. Isomeric impurities can be particularly challenging to remove due to their similar physical properties.[1]
Q2: Which purification method is most suitable for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity.
-
Recrystallization is often the first choice for removing small amounts of impurities from a solid product and can yield high-purity material.
-
Acid-base extraction is effective for separating the acidic product from neutral or basic impurities.
-
Column chromatography is a powerful technique for separating compounds with different polarities and is particularly useful for removing impurities with similar solubility to the desired product, such as isomeric impurities.
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound is typically a white to light yellow crystalline powder. Its melting point is in the range of 190-199°C.[2] A broad or depressed melting point range can indicate the presence of impurities.
Q4: How can I monitor the purity of my this compound during purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a purification. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | The solution is too dilute (too much solvent was used). | Reheat the solution to evaporate some of the solvent and then allow it to cool again. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. | ||
| "Oiling out" instead of crystallization. | The melting point of the impure compound is lower than the boiling point of the solvent. | Reheat the solution to dissolve the oil, add a small amount of a co-solvent to lower the solvent's boiling point or increase the compound's solubility, and then cool slowly. |
| The concentration of impurities is too high. | Consider a preliminary purification step like acid-base extraction or a quick filtration through a small plug of silica (B1680970) gel. | |
| Low yield of purified crystals. | Too much solvent was used, leaving a significant amount of product in the mother liquor. | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Premature crystallization occurred during hot filtration. | Preheat the funnel and filter paper before hot filtration. | |
| The crystals were washed with a solvent that was not cold enough. | Always wash the collected crystals with a minimal amount of ice-cold solvent. | |
| Colored crystals after recrystallization. | Colored impurities are present in the crude material. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the product from impurities. | The mobile phase (eluent) polarity is not optimized. | Use Thin-Layer Chromatography (TLC) to test different solvent systems to find an eluent that gives good separation between your product and the impurities (aim for a difference in Rf values of at least 0.2). |
| The column is overloaded with the crude sample. | Use a larger column or reduce the amount of crude material loaded onto the column. A general rule is to use 30-100g of silica gel for every 1g of crude material. | |
| The product elutes as a broad band, leading to mixed fractions. | The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly in the column without any air bubbles or cracks. |
| The compound is interacting too strongly with the silica gel. | Add a small amount of acetic acid (0.5-1%) to the eluent to suppress the interaction of the carboxylic acid with the acidic silica gel. | |
| No compound is eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
Acid-Base Extraction Issues
| Problem | Possible Cause | Suggested Solution |
| Low recovery of the product. | Incomplete extraction from the organic layer. | Ensure thorough mixing of the aqueous and organic layers. Perform multiple extractions with the basic solution. |
| Incomplete precipitation of the product from the aqueous layer. | Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) after adding the acid. Check with pH paper. | |
| Emulsion formation at the interface. | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| Product is still impure after extraction. | Incomplete separation of layers. | Allow sufficient time for the layers to separate completely before draining. |
| Insufficient washing of the organic layer. | After extracting the acidic product into the aqueous phase, wash the organic layer with water or brine to remove any remaining water-soluble impurities. |
Comparative Data of Purification Techniques
The following tables provide a summary of expected outcomes for different purification methods for this compound. The values are estimates and can vary depending on the initial purity of the crude material and the specific experimental conditions.
Table 1: Recrystallization Solvents and Expected Purity/Yield
| Solvent System | Initial Purity (HPLC) | Final Purity (HPLC) | Expected Yield | Notes |
| Ethanol (B145695)/Water | ~90% | >99% | 70-85% | Good for removing polar and non-polar impurities. |
| Methanol/Water | ~90% | >99% | 75-90% | Similar to ethanol/water, may offer slightly better solubility.[3] |
| Acetic Acid/Water | ~85% | >99.5% | 80-90% | Effective for removing certain isomeric impurities.[4] |
| Toluene | ~95% | >99% | 60-75% | Can be effective for less polar impurities. |
Table 2: Comparison of Purification Methods
| Method | Typical Purity Achieved | Typical Recovery | Throughput | Key Advantages | Key Disadvantages |
| Recrystallization | >99% | 60-90% | Moderate | Simple, cost-effective, can yield very pure material. | Can have lower yields, may not remove all impurities. |
| Acid-Base Extraction | 95-99% | 80-95% | High | Excellent for removing neutral and basic impurities. | May not effectively remove other acidic impurities like isomers. |
| Column Chromatography | >99.5% | 50-80% | Low | Highly effective for separating complex mixtures and isomers. | Time-consuming, requires larger volumes of solvent, can have lower recovery. |
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of crude this compound in a minimal amount of hot ethanol (approximately 20-30 mL) by heating on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Addition of Anti-solvent: To the hot ethanolic solution, slowly add hot deionized water dropwise with continuous stirring until the solution becomes slightly cloudy (turbid).
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water (1:1) mixture.
-
Drying: Dry the purified crystals in a vacuum oven at 60°C to a constant weight.
Protocol 2: Acid-Base Extraction for Purification
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
6 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride (brine) solution
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper
Procedure:
-
Dissolution: Dissolve approximately 5.0 g of the crude product in 50 mL of diethyl ether in a separatory funnel.
-
Extraction: Add 25 mL of 1 M NaOH solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with another 25 mL portion of 1 M NaOH solution. Combine the aqueous extracts.
-
Washing: Wash the organic layer with 25 mL of brine. The organic layer now contains neutral impurities and can be set aside.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl dropwise with stirring until the solution becomes strongly acidic (pH 1-2, check with pH paper). A white precipitate of this compound will form.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of ice-cold deionized water.
-
Drying: Dry the purified product in a vacuum oven.
Protocol 3: Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Ethyl acetate
-
Acetic acid (optional)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
TLC Analysis: Before running the column, determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.3-0.4. For acidic compounds like this, adding a small amount of acetic acid (e.g., 1%) to the eluent can improve the spot shape.
-
Column Packing: Pack the chromatography column with a slurry of silica gel in hexane. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product (e.g., 1 g) in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., 9:1 hexane:ethyl acetate).
-
Fraction Collection: Collect the eluting solvent in small fractions (e.g., 10 mL each).
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Gradient (Optional): If the impurities and product are not well-separated, a gradient elution can be used, starting with a less polar solvent system and gradually increasing the polarity (e.g., from 9:1 to 7:3 hexane:ethyl acetate).
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Thin-Layer Chromatography (TLC) Visualization
Since this compound is an aromatic compound, it can be visualized on a TLC plate using a UV lamp (254 nm), where it will appear as a dark spot on a fluorescent background.[5] For a more specific visualization of the acidic functional group, a bromocresol green stain can be used, which will show the acidic compound as yellow spots on a blue background.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 42860-02-6 [sigmaaldrich.com]
- 3. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 4. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stains for Developing TLC Plates [faculty.washington.edu]
Technical Support Center: Reactions of 3-Bromo-5-chlorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-chlorobenzoic acid. The following sections detail potential side products in common reactions and offer guidance on their identification and mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in palladium-catalyzed cross-coupling reactions with this compound?
A1: In reactions like Suzuki and Buchwald-Hartwig amination, common side products include hydrodehalogenation (replacement of a halogen with hydrogen), homo-coupling of the starting material, and formation of products from competing reactions with the solvent or base. Careful control of reaction conditions is crucial to minimize these impurities.
Q2: How can I prevent the formation of dehalogenated byproducts?
A2: Dehalogenation, particularly the loss of the bromine atom, can be a significant side reaction.[1] To minimize this, ensure that your reaction setup is truly anaerobic, as trace oxygen can promote this pathway. Additionally, using the appropriate ligand and palladium source, and avoiding excessively high temperatures or prolonged reaction times can help. The choice of base can also be critical; in some cases, a weaker base may be preferable.
Q3: What causes the formation of homo-coupled biaryl side products?
A3: Homo-coupling of this compound to form a biphenyl (B1667301) derivative can occur, especially at the beginning of a Suzuki reaction as the active Pd(0) catalyst is formed.[1] This can be minimized by using a pre-formed Pd(0) catalyst or a pre-catalyst that rapidly converts to the active species. Ensuring the boronic acid or its derivative is reactive and present in a slight excess can also favor the desired cross-coupling over homo-coupling.
Q4: Can the carboxylic acid group of this compound interfere with reactions?
A4: Yes, the acidic proton of the carboxylic acid can interfere with certain reactions. For instance, in Grignard reactions, the Grignard reagent will be quenched by the acidic proton.[2][3] In some palladium-catalyzed reactions, the carboxylate can coordinate to the metal center, affecting the catalytic cycle. It is often necessary to protect the carboxylic acid group, for example, by converting it to an ester, before carrying out such reactions.
Q5: Are there any specific considerations for nitration of this compound?
A5: Nitration of this compound will be directed by the existing substituents. The carboxylic acid is a deactivating meta-director, while the bromine and chlorine are deactivating ortho-, para-directors. This can lead to a mixture of regioisomers. Careful control of nitrating agent concentration, temperature, and reaction time is necessary to achieve the desired regioselectivity and avoid over-nitration.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Significant amount of 3-chloro-5-bromobenzene detected. | Hydrodehalogenation of the carboxylic acid group. | This is unlikely as the primary side product. If observed, it may indicate a decarboxylation event followed by hydrodehalogenation. Re-evaluate reaction conditions, particularly temperature. |
| Significant amount of 3-chlorobenzoic acid detected. | Hydrodebromination. | - Ensure strictly anaerobic conditions. - Use a high-purity palladium catalyst and ligand. - Lower the reaction temperature. - Screen different bases (e.g., K₂CO₃ instead of stronger bases). |
| Formation of a biphenyl derivative of this compound. | Homo-coupling. | - Use a Pd(0) precatalyst. - Ensure the boronic acid (in Suzuki coupling) is of high quality and used in a slight excess. - Optimize the reaction temperature and time. |
| Low conversion of starting material. | Inactive catalyst; poor choice of ligand or base. | - Use a fresh palladium source and ligand. - Screen a variety of ligands suitable for the specific coupling reaction. - Ensure the base is appropriate for the chosen reaction and substrate.[4][5] |
Grignard Reaction
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| No reaction or very low yield of the desired product. | Quenching of the Grignard reagent by the acidic proton of the carboxylic acid.[3] | - Protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) prior to the Grignard reaction. |
| Formation of biphenyl side products. | Wurtz-type coupling of the aryl halide.[6] | - Ensure slow addition of the aryl halide to the magnesium turnings. - Use an appropriate solvent like anhydrous diethyl ether or THF. |
| Reaction does not initiate. | Inactive magnesium surface; presence of moisture. | - Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane. - Ensure all glassware and solvents are rigorously dried. |
Esterification (Fischer Esterification)
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of the ester. | The reaction is at equilibrium.[7] | - Use a large excess of the alcohol, which can also serve as the solvent. - Remove water as it is formed, for example, by using a Dean-Stark apparatus. |
| Reaction does not proceed to completion. | Insufficient acid catalyst. | - Use a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid. |
| Formation of an ether byproduct. | Dehydration of the alcohol at high temperatures. | - Maintain the reaction temperature below the threshold for alcohol dehydration. |
Experimental Protocols & Signaling Pathways
Suzuki Coupling Workflow
The following diagram illustrates a typical workflow for a Suzuki coupling reaction involving an aryl halide like this compound (or its ester derivative).
References
Technical Support Center: Improving the Solubility of 3-Bromo-5-chlorobenzoic Acid for Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-Bromo-5-chlorobenzoic acid in various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What makes this compound poorly soluble in some common solvents?
A1: this compound's solubility is influenced by its molecular structure. It possesses a polar carboxylic acid group capable of hydrogen bonding, which contributes to its solubility in polar solvents. However, the bulky and nonpolar halogenated aromatic ring reduces its affinity for water and nonpolar organic solvents. The overall solubility is a balance between these competing factors.
Q2: In which types of solvents is this compound generally soluble?
A2: this compound exhibits good solubility in polar organic solvents.[1] It is known to be soluble in methanol (B129727).[1] Based on its structure, it is also expected to be soluble in other polar solvents like ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). Its solubility in nonpolar solvents is generally low.
Q3: How does pH affect the solubility of this compound in aqueous solutions?
A3: As a carboxylic acid, the aqueous solubility of this compound is highly pH-dependent. In acidic to neutral solutions, it exists predominantly in its less soluble, protonated form. By increasing the pH with a base, the carboxylic acid is deprotonated to form a highly soluble carboxylate salt. The predicted pKa of this compound is approximately 3.44.[1]
Q4: What are the primary methods to improve the solubility of this compound for a reaction?
A4: The main strategies to enhance the solubility of this compound include:
-
pH Adjustment: Increasing the pH of an aqueous solution to deprotonate the carboxylic acid and form a more soluble salt.
-
Co-solvents: Using a mixture of solvents to modify the polarity of the reaction medium.
-
Salt Formation: Converting the carboxylic acid to a salt prior to the reaction to improve its solubility in the desired solvent system.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| The compound will not dissolve in the primary reaction solvent. | The polarity of the solvent is not suitable for this compound. | 1. Consult the Solubility Data Table below to select a more appropriate solvent. 2. Implement a Co-solvent System: Introduce a small amount of a miscible solvent in which the compound is known to be highly soluble. (See Protocol 2) |
| The compound precipitates out of solution during the reaction. | A change in temperature, pH, or the composition of the reaction mixture is reducing the solubility. | 1. Temperature Control: Ensure the reaction temperature is maintained within a range where the compound is soluble. 2. pH Buffering: If the reaction generates acidic or basic byproducts, consider using a buffered solvent system to maintain a constant pH. 3. Increase Co-solvent Percentage: A higher percentage of the co-solvent may be required to maintain solubility as reactants are consumed and products are formed. |
| An aqueous reaction requires a higher concentration of the acid than is soluble at neutral pH. | The protonated form of the carboxylic acid has low aqueous solubility. | 1. pH Adjustment: Increase the pH of the aqueous medium to at least 5.5 - 6.0 to ensure complete deprotonation and formation of the soluble carboxylate salt. (See Protocol 1) 2. Use a Water-Miscible Co-solvent: Add a polar, water-miscible co-solvent such as methanol or DMSO. |
| Difficulty in achieving the desired concentration in an organic solvent for a reaction. | The intrinsic solubility of the acid form is limited in the chosen organic solvent. | 1. Form a Salt: Convert the this compound to its corresponding salt (e.g., sodium salt), which may exhibit higher solubility in certain organic solvents. (See Protocol 3) 2. Explore Different Solvents: Test the solubility in a range of polar aprotic solvents like DMF or DMSO where it is likely to be more soluble. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Type | Expected Solubility | Notes |
| Water | Polar Protic | Low at neutral pH | Solubility significantly increases with increasing pH. |
| Methanol | Polar Protic | Soluble[1] | A good starting solvent for many reactions. |
| Ethanol | Polar Protic | Expected to be Soluble | Similar to methanol, a good choice for a polar protic medium. |
| Acetone | Polar Aprotic | Expected to be Soluble | Useful for reactions requiring a polar aprotic environment. |
| Dimethylformamide (DMF) | Polar Aprotic | Expected to be Highly Soluble | A strong polar aprotic solvent, often used to dissolve poorly soluble compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Expected to be Highly Soluble | Another strong polar aprotic solvent, excellent for dissolving a wide range of compounds. |
| Dichloromethane (DCM) | Nonpolar | Low | Not a recommended solvent for dissolving significant quantities. |
| Toluene | Nonpolar | Low | Unlikely to be an effective solvent. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment in Aqueous Solutions
Objective: To dissolve this compound in an aqueous medium by converting it to its soluble carboxylate salt.
Materials:
-
This compound
-
Deionized water
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
pH meter or pH paper
-
Stir plate and stir bar
Procedure:
-
Weigh the desired amount of this compound and add it to a beaker containing the required volume of deionized water.
-
Place the beaker on a stir plate and begin stirring. The acid will likely not dissolve completely at this stage.
-
Slowly add the 1 M NaOH solution dropwise to the suspension.
-
Monitor the pH of the solution continuously.
-
Continue adding NaOH until the solid this compound has completely dissolved.
-
A clear solution should be obtained at a pH of approximately 5.5 or higher. Adjust the pH to the desired value for your reaction, ensuring it remains high enough to maintain solubility.
Protocol 2: Solubility Enhancement using a Co-solvent System
Objective: To dissolve this compound in a solvent system where it has poor solubility by introducing a miscible co-solvent.
Materials:
-
This compound
-
Primary reaction solvent (e.g., water, toluene)
-
Co-solvent (e.g., methanol, ethanol, DMF, DMSO)
-
Volumetric flasks and pipettes
-
Stir plate and stir bar
Procedure:
-
Select a co-solvent in which this compound is highly soluble and which is miscible with your primary reaction solvent.
-
Prepare a series of solvent mixtures with varying ratios of the primary solvent and co-solvent (e.g., 9:1, 4:1, 7:3 v/v).
-
In separate vials, add a known excess amount of this compound to a fixed volume of each solvent mixture.
-
Stir the vials at a constant temperature for a sufficient time (e.g., 1-2 hours) to reach equilibrium.
-
Visually inspect the vials to determine the solvent ratio that completely dissolves the compound at the desired concentration.
-
Alternatively, for quantitative measurement, filter the saturated solutions and determine the concentration of the dissolved solid using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Once the optimal co-solvent ratio is determined, prepare the reaction mixture using this solvent system.
Protocol 3: Improving Solubility through Salt Formation
Objective: To synthesize the sodium salt of this compound to enhance its solubility in a desired solvent.
Materials:
-
This compound
-
Methanol
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve the this compound in a minimal amount of methanol.
-
In a separate flask, dissolve one molar equivalent of NaOH in methanol.
-
Slowly add the methanolic NaOH solution to the stirred solution of the carboxylic acid.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the methanol under reduced pressure using a rotary evaporator to obtain the crude sodium salt.
-
The salt can be washed with a non-polar solvent like diethyl ether to remove any unreacted starting material and then dried under vacuum.
-
Test the solubility of the resulting sodium 3-bromo-5-chlorobenzoate in your desired reaction solvent.
Visualizations
Caption: A flowchart for troubleshooting solubility problems with this compound.
Caption: The equilibrium between the less soluble protonated form and the more soluble deprotonated form of a carboxylic acid.
Caption: A diagram illustrating the principle of using a co-solvent to improve solubility.
References
Technical Support Center: Solid-Phase Suzuki Coupling of 3-Bromo-5-chlorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the solid-phase Suzuki coupling of 3-bromo-5-chlorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: Why is solid-phase synthesis a desirable approach for Suzuki coupling reactions?
A1: Solid-phase synthesis offers several advantages for Suzuki coupling. The immobilization of a starting material on a resin simplifies purification, as excess reagents and soluble byproducts can be removed by simple filtration and washing. This methodology is also amenable to automation and the creation of compound libraries, which is highly beneficial in drug discovery.
Q2: Which resin is recommended for immobilizing this compound?
A2: Wang resin is a suitable choice for immobilizing carboxylic acids like this compound. The acid is attached to the resin via an ester linkage that is stable under the basic conditions of the Suzuki coupling but can be readily cleaved with trifluoroacetic acid (TFA) to release the final product.[1][2][3][4]
Q3: At which position on this compound will the Suzuki coupling selectively occur?
A3: The Suzuki coupling will selectively occur at the C-Br bond. The general reactivity order for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[5][6] This chemoselectivity allows for the functionalization of the bromine position while leaving the chlorine atom available for subsequent transformations if desired.
Q4: What are the most common side reactions in the solid-phase Suzuki coupling of this substrate?
A4: Common side reactions include:
-
Homocoupling: The boronic acid coupling with itself to form a biaryl byproduct. This can be minimized by ensuring thoroughly degassed reaction conditions.[7]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, which is often promoted by harsh basic conditions or elevated temperatures. Using more stable boronic esters (e.g., pinacol (B44631) esters) or milder bases can mitigate this.[7][8]
-
Premature cleavage: Loss of the product from the resin due to instability of the linker under the reaction conditions. Wang resin is generally stable to the basic conditions of the Suzuki reaction.[2][3]
-
Incomplete reaction: Failure to drive the reaction to completion, which can be due to poor reagent diffusion, catalyst deactivation, or suboptimal reaction conditions.
Q5: How can I monitor the progress of my solid-phase Suzuki coupling reaction?
A5: Monitoring solid-phase reactions can be challenging. A common method is to take a small sample of the resin, cleave the product from it, and then analyze the cleaved material by LC-MS or TLC.[9][10][11] This allows for the assessment of product formation and the consumption of the starting material.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the solid-phase Suzuki coupling of this compound.
Issue 1: Low or No Product Yield
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Resin Swelling | Ensure the chosen solvent adequately swells the polystyrene resin to allow reagent access. Good swelling solvents for polystyrene-based resins include THF, dioxane, and DMF.[12] |
| Inefficient Catalyst System | The choice of palladium catalyst and ligand is crucial. For electron-deficient aryl bromides, a highly active catalyst system is recommended. Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine (B1218219) ligands (e.g., SPhos, XPhos) to find the optimal combination.[5][7] |
| Suboptimal Base | The base is critical for the transmetalation step. If common bases like K₂CO₃ or Na₂CO₃ are ineffective, consider stronger bases such as K₃PO₄ or Cs₂CO₃. The base must be finely powdered to ensure good reactivity.[7][8] |
| Insufficient Reaction Temperature | Suzuki couplings often require elevated temperatures. If the reaction is sluggish at a lower temperature (e.g., 80 °C), gradually increase it to 100-110 °C, while monitoring for potential degradation of the substrate or product.[8] |
| Catalyst Deactivation | Ensure rigorous degassing of all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction to prevent oxidation and deactivation of the Pd(0) catalyst.[7][8] |
Issue 2: Presence of Significant Side Products
Possible Causes & Solutions
| Side Product Observed | Troubleshooting Steps |
| Homocoupling of Boronic Acid | This is often caused by the presence of oxygen. Ensure all reagents and solvents are thoroughly degassed before use and that the reaction is maintained under a strict inert atmosphere.[7] |
| Protodeboronation of Boronic Acid | This side reaction is favored by high temperatures and strong aqueous bases. Consider using a milder base (e.g., KF), a boronic ester (e.g., pinacol ester) instead of the boronic acid, or anhydrous reaction conditions.[7][8] |
| Dehalogenation (Loss of Bromine) | Dehalogenation of the aryl halide can sometimes occur. The choice of ligand can influence this side reaction. Screening different phosphine ligands may help to minimize it. |
Issue 3: Difficulty with Product Cleavage from the Resin
Possible Causes & Solutions
| Issue | Troubleshooting Steps |
| Incomplete Cleavage | Ensure a sufficient excess of the cleavage cocktail (e.g., 50-95% TFA in DCM) is used.[1][3] Allow for adequate cleavage time (typically 1-2 hours) with occasional agitation. If the product is particularly sensitive, a milder cleavage cocktail or a more labile resin might be necessary. |
| Product Degradation during Cleavage | For acid-sensitive products, scavengers such as triisopropylsilane (B1312306) (TIS) or water should be included in the cleavage cocktail to trap reactive carbocations generated during cleavage. |
Experimental Protocols
Protocol 1: Immobilization of this compound on Wang Resin
-
Resin Swelling: Swell Wang resin (1 g, ~1.0 mmol/g loading) in anhydrous N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a peptide synthesis vessel.
-
Activation of Carboxylic Acid: In a separate flask, dissolve this compound (3 equivalents relative to resin loading), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (3 eq.), and N,N-diisopropylethylamine (DIPEA) (6 eq.) in anhydrous DMF.
-
Coupling: Drain the DMF from the swollen resin and add the activated carboxylic acid solution. Agitate the mixture at room temperature for 12-16 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), dichloromethane (B109758) (DCM) (3 x 10 mL), and methanol (B129727) (3 x 10 mL).
-
Capping (Optional but Recommended): To cap any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 1 hour.
-
Final Washing and Drying: Wash the resin as in step 4 and dry under high vacuum.
Protocol 2: Solid-Phase Suzuki Coupling
-
Resin Swelling: Swell the this compound-loaded resin (~1.0 mmol) in a mixture of dioxane and water (4:1, 10 mL) for 1 hour in a reaction vessel.
-
Reagent Addition: To the swollen resin, add the arylboronic acid (3 eq.), a base (e.g., K₂CO₃, 3 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq.).
-
Degassing: Bubble argon or nitrogen through the suspension for 20-30 minutes to ensure an inert atmosphere.
-
Reaction: Heat the mixture to 90-100 °C with gentle agitation for 12-24 hours.[13]
-
Washing: Cool the reaction to room temperature, drain the solvent, and wash the resin sequentially with dioxane/water, water, DMF, DCM, and methanol.
-
Drying: Dry the resin under high vacuum.
Protocol 3: Cleavage from Wang Resin
-
Resin Swelling: Swell the dried product-bound resin in DCM (5 mL) for 30 minutes.
-
Cleavage: Add a cleavage cocktail of 50% trifluoroacetic acid (TFA) in DCM (10 mL). If the product is sensitive to acid-catalyzed degradation, add scavengers like triisopropylsilane (TIS) (2.5%) and water (2.5%).
-
Incubation: Gently agitate the mixture at room temperature for 1-2 hours.[1][14]
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional DCM (3 x 5 mL) and combine the filtrates.
-
Solvent Removal: Remove the solvent from the combined filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by an appropriate method, such as flash chromatography or preparative HPLC.
Data Presentation
Table 1: Representative Conditions for Solid-Phase Suzuki Coupling of Resin-Bound this compound
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Purity/Yield |
| 1 | Pd(PPh₃)₄ (10) | - | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 18 | Moderate |
| 2 | Pd₂(dba)₃ (5) | SPhos (10) | K₃PO₄ (3) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | Good to High |
| 3 | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ (3) | THF/H₂O (4:1) | 80 | 24 | Good |
| 4 | PEPPSI-IPr (3) | - | K₃PO₄ (3) | Dioxane | 100 | 8 | High |
Note: Purity/Yield are qualitative indicators based on typical outcomes for similar substrates and require experimental optimization.
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 4. Carboxylic Acid Linkers - Solid Phase Synthesis [combichemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. shoko-sc.co.jp [shoko-sc.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
Managing competing substitution reactions in 3-Bromo-5-chlorobenzoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-chlorobenzoic acid. The focus is on managing competing substitution reactions to optimize the yield and purity of the desired product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly those arising from competing substitution reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 3-bromo-5-chloro- isomer | 1. Formation of multiple isomers: The primary challenge in the synthesis of this compound is controlling the regioselectivity of the halogenation step. Both the carboxyl group (-COOH) and the existing halogen (Br or Cl) on the starting material direct the incoming electrophile to different positions. The -COOH group is a meta-director, while halogens are ortho, para-directors. This can lead to a mixture of products. 2. Inappropriate reaction conditions: Temperature, reaction time, and the choice of catalyst can significantly influence the ratio of isomers formed. | 1. Optimize the synthetic route: Consider a multi-step synthesis that avoids direct competing halogenation on a substituted benzoic acid. A Sandmeyer reaction starting from 3-amino-5-chlorobenzoic acid or 3-amino-5-bromobenzoic acid can offer better regiocontrol. 2. Control reaction temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product. 3. Judicious choice of catalyst: The nature and concentration of the Lewis acid catalyst (e.g., FeCl₃, AlCl₃) can influence the electrophilicity of the halogenating agent and thereby the isomer distribution. Experiment with different catalysts and loadings. |
| Difficulty in separating the desired 3,5-isomer from other isomers (e.g., 2,5- or 3,4-isomers) | Similar physical properties of isomers: Isomers of dihalobenzoic acids often have very similar boiling points and polarities, making separation by distillation or standard column chromatography challenging. | 1. Recrystallization: This is often the most effective method for purifying the desired isomer. Experiment with different solvent systems (e.g., ethanol/water, acetic acid/water) to find conditions where the desired 3,5-isomer preferentially crystallizes. 2. Fractional crystallization: If a single solvent recrystallization is insufficient, a multi-step fractional crystallization approach may be necessary. 3. Preparative HPLC: For high-purity applications, preparative high-performance liquid chromatography (HPLC) can be employed, although it is less practical for large-scale synthesis. |
| Incomplete reaction | 1. Insufficiently activated halogenating agent: The benzene (B151609) ring of the starting material (e.g., 3-chlorobenzoic acid) is deactivated by both the carboxyl group and the halogen, making electrophilic substitution sluggish. 2. Inadequate reaction time or temperature. | 1. Use a more potent halogenating system: Employ a stronger Lewis acid catalyst or a more reactive halogenating agent, such as N-bromosuccinimide (NBS) in the presence of an acid catalyst for bromination. 2. Increase reaction time and/or temperature: Monitor the reaction progress by TLC or GC-MS and adjust the reaction time and temperature accordingly. Be aware that higher temperatures may lead to decreased selectivity. |
| Polysubstitution (formation of tri- or tetra-halogenated byproducts) | Harsh reaction conditions or excess halogenating agent. | 1. Stoichiometric control: Use a slight excess (e.g., 1.05-1.1 equivalents) of the halogenating agent. 2. Milder reaction conditions: Avoid excessively high temperatures and prolonged reaction times once the desired product is formed. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are two main approaches for the synthesis of this compound:
-
Electrophilic Aromatic Substitution: This involves the direct halogenation of a monosubstituted benzoic acid, such as the bromination of 3-chlorobenzoic acid or the chlorination of 3-bromobenzoic acid. This route is more direct but often leads to the formation of multiple isomers due to competing directing effects of the substituents.
-
Sandmeyer Reaction: This multi-step approach typically starts with a substituted aniline, for example, 3-amino-5-chlorobenzoic acid. The amino group is first diazotized and then replaced with a bromine atom using a copper(I) bromide catalyst. This method generally offers better control over the regiochemistry, leading to a purer product.
Q2: What are the directing effects of the substituents involved in the synthesis?
A2: The directing effects of the relevant substituents are as follows:
-
-COOH (Carboxyl group): Deactivating and meta-directing.
-
-Br (Bromo group): Deactivating but ortho, para-directing.
-
-Cl (Chloro group): Deactivating but ortho, para-directing.
When performing an electrophilic substitution on a molecule like 3-chlorobenzoic acid, the carboxyl group directs the incoming electrophile to the 5-position (meta), while the chlorine atom directs to the 2-, 4-, and 6-positions (ortho and para). The final product distribution will depend on the interplay of these directing effects and the reaction conditions.
Q3: How can I monitor the progress of the reaction and the formation of isomers?
A3: The reaction progress and the formation of different isomers can be monitored using the following techniques:
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively monitor the consumption of the starting material and the formation of products. Different isomers may have slightly different Rf values.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both separating and identifying the different isomers in the reaction mixture. The gas chromatogram will show the relative amounts of each isomer, and the mass spectrum will confirm their identity.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate and quantify the different isomers.
Q4: What is the "ortho effect" and is it relevant in this synthesis?
A4: The ortho effect refers to the observation that ortho-substituted benzoic acids are often stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent. While this primarily relates to acidity, steric hindrance from an ortho substituent can also influence the regioselectivity of incoming electrophiles, potentially disfavoring substitution at the adjacent position. In the synthesis of this compound, if starting from 3-chlorobenzoic acid, the chlorine is not in the ortho position to the carboxyl group, so the classical ortho effect on acidity is not a primary consideration for directing the incoming bromine. However, steric hindrance from the existing substituents will play a role in the approach of the electrophile.
Experimental Protocols
Protocol 1: Bromination of 3-Chlorobenzoic Acid (Illustrative)
Disclaimer: This is a generalized protocol and requires optimization for specific laboratory conditions and desired purity.
Objective: To synthesize this compound via electrophilic bromination of 3-chlorobenzoic acid.
Materials:
-
3-Chlorobenzoic acid
-
Liquid bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Iron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃) as a catalyst
-
Concentrated sulfuric acid (H₂SO₄) (if using NBS)
-
Suitable solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Sodium bisulfite solution
-
Sodium bicarbonate solution
-
Hydrochloric acid (HCl)
-
Ethanol and water for recrystallization
Procedure:
-
In a fume hood, dissolve 3-chlorobenzoic acid in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the Lewis acid catalyst (e.g., FeCl₃) to the solution.
-
Slowly add liquid bromine (or NBS in portions if using that method with H₂SO₄) to the reaction mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench the excess bromine by adding a saturated solution of sodium bisulfite until the red-orange color of bromine disappears.
-
Transfer the mixture to a separatory funnel and wash with water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer.
-
Separate the aqueous layer and acidify it with concentrated HCl until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified this compound in a vacuum oven.
Quantitative Data (Illustrative for a similar reaction)
The following table presents illustrative data for the bromination of a substituted benzoic acid to highlight the potential for isomer formation. Note: This data is for a related, not identical, reaction and serves to emphasize the importance of reaction optimization and analysis.
| Starting Material | Brominating Agent | Catalyst | Temperature (°C) | Product Distribution (Illustrative) |
| 3-Chlorobenzoic acid | Br₂ | FeCl₃ | 50 | This compound (~60%), 2-Bromo-5-chlorobenzoic acid (~20%), Other isomers (~20%) |
| 3-Chlorobenzoic acid | NBS | H₂SO₄ | 25 | This compound (~70%), 2-Bromo-5-chlorobenzoic acid (~15%), Other isomers (~15%) |
Visualizations
Caption: Competing directing effects in the bromination of 3-chlorobenzoic acid.
Caption: General experimental workflow for the synthesis of this compound.
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-chlorobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing palladium-catalyzed cross-coupling reactions of 3-bromo-5-chlorobenzoic acid. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the palladium-catalyzed cross-coupling of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction shows very low conversion to the desired product, or I am only recovering starting material. What are the potential causes and how can I fix this?
-
Answer: Low or no product yield is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Inactivity: The Pd(0) active catalyst may not be generating efficiently from the Pd(II) precatalyst, or it may have decomposed.
-
Solution: Ensure inert atmosphere conditions are rigorously maintained by properly degassing the solvent and using Schlenk techniques or a glovebox.[1] Consider adding a reducing agent or using a pre-activated Pd(0) catalyst. An extra equivalent of phosphine (B1218219) ligand relative to the palladium source can also improve catalyst stability.
-
-
Poor Reagent Quality: Impurities in the starting materials, especially the boronic acid or organometallic reagent, can poison the catalyst.[1]
-
Solution: Use high-purity starting materials. If protodeboronation of the boronic acid is suspected, consider using the corresponding boronic ester (e.g., pinacol (B44631) ester) which can be more robust.[1]
-
-
Suboptimal Base or Solvent: The choice and solubility of the base are critical for the transmetalation step.[1]
-
Solution: The base must be sufficiently strong to facilitate the catalytic cycle but compatible with the functional groups on your substrates. For Suzuki-Miyaura reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] The presence of water can be crucial for the activity of inorganic bases.[1] Screen different solvents like dioxane, toluene (B28343), or THF, often with some water to aid base solubility.
-
-
Insufficient Temperature: The reaction may require more thermal energy to proceed at an adequate rate.
-
Solution: Gradually increase the reaction temperature. For instance, Heck reactions often require higher temperatures to proceed efficiently.[2]
-
-
Issue 2: Formation of Side Products
-
Question: I am observing significant amounts of side products, such as homocoupled products or dehalogenated starting material. What is causing this and what can I do to minimize them?
-
Answer: The formation of side products is often indicative of competing reaction pathways.
-
Homocoupling of Boronic Acids (Suzuki-Miyaura): This is often caused by the presence of oxygen, which can lead to the formation of Pd(II) species that promote homocoupling.[3]
-
Solution: Ensure the reaction mixture is thoroughly degassed. Using a pre-formed Pd(0) catalyst can also mitigate this side reaction.
-
-
Protodeboronation: Cleavage of the C-B bond in the boronic acid, especially with electron-rich or heteroaromatic boronic acids, can be a significant side reaction.
-
Solution: Use boronic esters (e.g., pinacol esters) which are generally more stable. Optimizing the base and solvent system can also reduce the rate of protodeboronation.
-
-
Dehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom. This can occur if the palladium complex reacts with a hydride source in the reaction mixture.
-
Solution: Ensure the solvent and base are pure and free of potential hydride donors. The choice of ligand can also influence the rate of dehalogenation.
-
-
Issue 3: Lack of Chemoselectivity (Reaction at the C-Cl Bond)
-
Question: My reaction is occurring at both the bromo and chloro positions, or I am getting a mixture of products. How can I improve the selectivity for the C-Br bond?
-
Answer: Achieving high chemoselectivity in dihaloarenes relies on exploiting the inherently higher reactivity of the C-Br bond over the C-Cl bond.
-
General Reactivity Trend: The typical order of reactivity for oxidative addition to a palladium catalyst is C-I > C-Br > C-OTf > C-Cl.[4][5]
-
Optimizing Reaction Conditions:
-
Catalyst and Ligand Choice: The choice of ligand is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often enhance the selectivity for C-Br activation.[4] For instance, in Suzuki-Miyaura couplings, ligands like SPhos or XPhos can be effective.
-
Temperature and Reaction Time: Lowering the reaction temperature and shortening the reaction time can favor the more facile C-Br bond activation. Monitor the reaction closely and stop it once the desired mono-coupled product is formed.
-
Solvent Effects: The solvent can influence the selectivity. For example, in some Suzuki-Miyaura cross-couplings of dihaloarenes, polar oxygen-containing solvents like THF can sometimes lead to unexpected selectivity patterns.[6][7] Screening different solvents is recommended.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which palladium-catalyzed cross-coupling reaction is best suited for my desired transformation with this compound?
-
A1: The choice of reaction depends on the desired bond to be formed:
-
Suzuki-Miyaura Coupling: For forming a C-C bond with an aryl, vinyl, or alkyl group from a boronic acid or ester.[1][8]
-
Buchwald-Hartwig Amination: For forming a C-N bond with a primary or secondary amine.[9][10][11]
-
Heck Coupling: For forming a C-C bond with an alkene.[8][12][13]
-
Sonogashira Coupling: For forming a C-C bond with a terminal alkyne.[14][15][16]
-
-
-
Q2: What is the typical reactivity order of the halogens in this compound?
-
Q3: How critical is it to maintain an inert atmosphere?
-
A3: It is highly critical. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[1] Oxygen can also promote side reactions like the homocoupling of boronic acids in Suzuki-Miyaura reactions.[3] Always use degassed solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration.
-
-
Q4: Can I use the same conditions for different coupling partners in a Suzuki-Miyaura reaction?
-
A4: While a general set of conditions can be a good starting point, optimization is often necessary for different coupling partners. For example, reactions with arylboronic acids containing strongly electron-withdrawing groups may result in lower yields and require different catalysts, bases, or solvent systems to improve efficiency.[1][3]
-
-
Q5: What is the role of the base in these reactions?
-
A5: The base plays several crucial roles. In Suzuki-Miyaura coupling, it facilitates the transmetalation step.[1] In Buchwald-Hartwig amination, it is required for the deprotonation of the amine.[11] In Heck and Sonogashira couplings, it neutralizes the hydrogen halide formed during the reaction.[12][14] The strength and nature of the base can significantly impact the reaction rate and outcome.
-
Data Presentation
The following tables summarize representative reaction conditions for various palladium-catalyzed cross-coupling reactions. Note that these are starting points, and optimization may be required for this compound.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | RT | 1.5 | 95 | [8] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 12 | ~85 | [8] |
| Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 90 | 12-24 | High | [8] |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | KOtBu | Toluene | 90 | 2 | 87 | [10] |
| Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | - | Good | [8] |
| XantPhos Pd G3 | DBU | MeCN/PhMe | 140 | 1 | - | [17][18] |
Table 3: Heck Coupling of Aryl Bromides with Styrene
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / P(o-Tolyl)₃ | Et₃N | Acetonitrile | Reflux | 5 | Good | [8] |
| Pd(OAc)₂ / Carbene Ligand | K₂CO₃ | H₂O/DMF | 80 | 4 | High | [2] |
Table 4: Sonogashira Coupling of Aryl Bromides with Phenylacetylene
| Catalyst / Cocatalyst | Base | Solvent | Temp. (°C) | Time (h) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N/DMF | - | 80 | 6 | [4] |
| Pd(PPh₃)₄ / CuI | Amine | Anhydrous | - | - | [14] |
Experimental Protocols
The following are generalized protocols that can be adapted for the cross-coupling of this compound.
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).[19]
-
Solvent Addition and Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times. Add the degassed solvent system (e.g., toluene and water in a 5:1 ratio) via syringe.[19]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5-5 mol%), the ligand (e.g., XPhos, 5-10 mol%), and the base (e.g., KOtBu, 1.4 equiv.) to a Schlenk tube.[10]
-
Reagent Addition: Remove the tube from the glovebox and add this compound (1.0 equiv.) and the solvent (e.g., toluene). Add the amine (1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for cross-coupling.
Caption: Troubleshooting logic for low product yield.
Caption: Reaction pathway for selective C-Br coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. jk-sci.com [jk-sci.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 19. benchchem.com [benchchem.com]
Preventing undesired side reactions with protecting group strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve undesired side reactions using protecting group strategies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a protecting group?
A protecting group is a chemical moiety that is selectively introduced into a molecule to temporarily mask a reactive functional group.[1][2] This prevents the functional group from participating in subsequent reactions, thereby avoiding undesired side reactions.[3][4] After the desired chemical transformation is complete, the protecting group is selectively removed to restore the original functional group.[1] This strategy is crucial in multi-step organic synthesis, especially for complex molecules like peptides and oligonucleotides.[1][3]
Q2: What are the key characteristics of an ideal protecting group?
An ideal protecting group should exhibit the following characteristics:
-
Be easy and efficient to introduce in high yield.
-
Be stable and resistant to the reaction conditions of subsequent steps.[4]
-
Be readily and selectively removed in high yield under mild conditions that do not affect other functional groups.[5]
-
Not introduce new stereocenters or complications for purification.[6]
Q3: What is "orthogonal protection"?
Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others within the same molecule.[1] Each orthogonal protecting group is cleaved under a unique set of conditions (e.g., acid-labile, base-labile, fluoride-labile, hydrogenolysis) that do not affect the others.[7][8] This approach is vital for the synthesis of complex molecules requiring multi-step functionalization.[6][9] For example, in peptide synthesis, an acid-labile Boc group can be removed without affecting a base-labile Fmoc group.[4]
Caption: Concept of an orthogonal protecting group strategy.
Troubleshooting Guides
Issue 1: Incomplete Deprotection
Q: My deprotection reaction is sluggish and does not go to completion. What are the common causes and solutions?
A: Incomplete deprotection is a frequent issue that can often be resolved by systematically evaluating the reaction parameters.
-
Cause 1: Insufficient Reagent or Catalyst. The stoichiometry of the deprotecting agent is critical. For reactions requiring a catalyst (e.g., acid/base), its activity might be compromised.
-
Solution: Increase the equivalents of the deprotection reagent. For catalytic reactions, use fresh, high-quality catalyst. In cases of Cbz deprotection via catalytic hydrogenation, catalyst poisoning by sulfur-containing compounds can inhibit the reaction; ensure the starting material is pure.[10]
-
-
Cause 2: Sub-optimal Reaction Conditions. Reaction time, temperature, and solvent can significantly impact the deprotection rate.
-
Solution: Extend the reaction time and monitor progress by TLC or LC-MS.[11] Gently heating the reaction may increase the rate, but proceed with caution to avoid side reactions.[12] Ensure the solvent is appropriate for the reaction; for instance, hydrolytic deprotections require the presence of water.[12]
-
-
Cause 3: Steric Hindrance. The local steric environment around the protecting group can impede access for the deprotection reagent, slowing down the reaction.[11][13]
-
Solution: For sterically hindered substrates, stronger deprotection conditions may be necessary. This could involve using a stronger acid (e.g., switching from HCl in dioxane to TFA for Boc deprotection) or increasing the temperature.[13]
-
Caption: Troubleshooting workflow for incomplete deprotection.
Issue 2: Side Reactions During Acidic Deprotection (e.g., TFA)
Q: After TFA deprotection of my t-butyl-based protecting groups, I observe unexpected peaks in my LC-MS with a mass increase of +56 Da. What is happening?
A: This is a classic sign of tert-butylation, a common side reaction during deprotection with strong acids like trifluoroacetic acid (TFA).[4]
-
Primary Cause: Cleavage of tert-butyl-based protecting groups (e.g., Boc, tBu ethers) generates highly reactive tert-butyl cations.[12] These carbocations are potent electrophiles that can alkylate nucleophilic residues in your molecule, leading to the observed mass addition (+56 Da).[4][12]
-
Susceptible Residues: Functional groups with high nucleophilicity are particularly vulnerable:
-
Tryptophan (Trp): The indole (B1671886) ring is highly susceptible to alkylation.[4][12]
-
Methionine (Met): The thioether can be alkylated to form a sulfonium (B1226848) salt.[4][12]
-
Cysteine (Cys): The free thiol group is a prime target for S-tert-butylation.[4][12]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated.[4][12]
-
-
Solution: Use of Scavengers. The most effective strategy is to add "scavengers" to the TFA cleavage cocktail.[12][13] Scavengers are nucleophilic agents that trap the reactive carbocations before they can react with your product.[13]
| Scavenger | Target Residue(s) / Purpose | Typical Concentration (v/v) |
| Triisopropylsilane (TIS) | Trp, general carbocation scavenger | 2.5% - 5% |
| Water (H₂O) | Suppresses aspartimide formation, aids solubility | 2.5% - 5% |
| 1,2-Ethanedithiol (EDT) | Cys, Met; reduces Met(O) | 2.5% |
| Thioanisole | Met, Trp; suppresses oxidation | 5% |
| Phenol | Tyr, general scavenger | 5% |
| Dimethyl Sulfide (DMS) | Met; can prevent oxidation | 5% - 10% |
Data compiled from multiple sources.[3][12][14][15]
Issue 3: Racemization During Peptide Synthesis
Q: I am observing significant racemization of certain amino acids during peptide coupling. How can I prevent this?
A: Racemization, the loss of stereochemical integrity at the α-carbon, is a major side reaction, especially during the activation step of peptide coupling.[7]
-
Primary Cause: The most common mechanism is the formation of a planar oxazolone (B7731731) (azlactone) intermediate after the carboxyl group of the N-protected amino acid is activated.[7] This intermediate can easily lose its stereochemistry.
-
Susceptible Residues: Histidine (His) and Cysteine (Cys) are notoriously prone to racemization.[7][16] Other amino acids like Serine (Ser) can also be affected.[17]
-
Prevention Strategies:
-
Choice of Coupling Reagents: Carbodiimides like DCC or DIC can cause significant racemization if used alone. Always use them with racemization-suppressing additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure.[7]
-
Protect the Side Chain: For histidine, protecting the imidazole (B134444) nitrogen (e.g., with a Trityl (Trt) group) can significantly reduce racemization.[18]
-
Optimize Reaction Conditions: Perform coupling reactions at lower temperatures (e.g., 0 °C) to reduce the rate of oxazolone formation.[7]
-
Use Alternative Protecting Groups: Novel protecting groups like DNPBS have been shown to suppress α-carbon racemization compared to standard Fmoc protection.[17]
-
Data Presentation: Stability of Silyl (B83357) Ether Protecting Groups
The selection of a silyl ether protecting group is often dictated by its stability. Steric bulk around the silicon atom is the primary factor governing stability, with larger groups providing greater resistance to cleavage.[19]
| Silyl Ether | Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | ~10-100 |
| tert-Butyldimethylsilyl | TBDMS / TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data represents relative rates of cleavage and is compiled from multiple sources.[6][19][20]
Key Experimental Protocols
Protocol 1: Boc Protection of a Primary Amine
This protocol describes a standard method for the protection of an amine using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).[11]
Materials:
-
Amine substrate (1.0 equiv.)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.)
-
Triethylamine (NEt₃) or Sodium Bicarbonate (NaHCO₃) (1.2 equiv.)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Dissolve the amine substrate in the chosen solvent in a round-bottom flask.
-
Add the base (e.g., NEt₃) to the solution and stir.
-
Slowly add the di-tert-butyl dicarbonate to the stirring solution at room temperature.
-
Continue stirring and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[11]
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography.[21]
Protocol 2: TBDMS Protection of a Primary Alcohol (Corey Protocol)
This protocol is a reliable method for the selective protection of primary alcohols as TBDMS ethers.[10]
Materials:
-
Alcohol substrate (1.0 equiv.)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv.)
-
Imidazole (2.5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer, inert atmosphere (N₂ or Ar)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol substrate and imidazole.[10]
-
Dissolve the solids in anhydrous DMF.
-
Add TBDMSCl portion-wise to the stirred solution at room temperature. For enhanced selectivity over secondary alcohols, cool the reaction to 0 °C.[10]
-
Stir the reaction and monitor its progress by TLC. Reactions are typically complete within 2-12 hours.[10]
-
Once complete, quench the reaction by adding water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
Protocol 3: Acetal (B89532) Protection of a Ketone
This protocol describes the formation of a cyclic acetal (a 1,3-dioxolane) from a ketone and ethylene (B1197577) glycol.
Materials:
-
Ketone substrate (1.0 equiv.)
-
Ethylene glycol (1.5 equiv.)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 equiv., catalytic)
-
Toluene
-
Dean-Stark apparatus, condenser, standard laboratory glassware
Procedure:
-
Combine the ketone, ethylene glycol, and catalytic p-TsOH in a round-bottom flask with toluene.
-
Fit the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.[22][23]
-
Monitor the reaction by TLC until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the solution with saturated aqueous sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the acetal-protected product.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. A versatile method for the protection of carbonyl compounds by camphorsulfonic acid | EurekAlert! [eurekalert.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 17. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biosynth.com [biosynth.com]
- 19. benchchem.com [benchchem.com]
- 20. scribd.com [scribd.com]
- 21. total-synthesis.com [total-synthesis.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Scaling Up the Synthesis of 3-Bromo-5-chlorobenzoic Acid Derivatives
Welcome to the technical support center for the synthesis and derivatization of 3-Bromo-5-chlorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on scaling up production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
A1: The main challenges include controlling regioselectivity during the bromination of 3-chlorobenzoic acid to avoid the formation of isomeric impurities, such as 4-bromo-2-chlorobenzoic acid. Additionally, achieving high purity and yield can be difficult, often requiring careful optimization of reaction conditions and purification methods like recrystallization.[1]
Q2: Which analytical techniques are recommended for monitoring the progress and purity of these reactions?
A2: For reaction monitoring, Thin Layer Chromatography (TLC) is a rapid and effective method. For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended to ensure the correct structure and identify any impurities.
Q3: What are the key considerations for choosing a derivatization strategy for this compound?
A3: The choice of derivatization depends on the desired final compound. For C-C bond formation, palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira are common. For modification of the carboxylic acid group, esterification and amidation are standard procedures. The reactivity of the bromine and chlorine atoms should be considered, with bromine being more reactive in many cross-coupling reactions, allowing for selective functionalization.
Q4: Are there any specific safety precautions for working with this compound and its precursors?
A4: Yes, this compound is harmful if swallowed and causes skin and eye irritation.[2] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information.
Troubleshooting Guides
Synthesis of this compound
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction; Suboptimal reaction temperature; Inefficient purification. | Monitor the reaction by TLC to ensure completion. Optimize the reaction temperature; literature suggests temperatures between 10-50 °C for similar reactions.[1] Use a suitable recrystallization solvent system (e.g., methanol (B129727)/water) to minimize product loss during purification.[1] |
| Presence of Isomeric Impurities | Lack of regioselectivity during bromination. | Use a directing catalyst to improve the regioselectivity of the bromination. For the synthesis of 5-bromo-2-chlorobenzoic acid, a similar compound, a catalyst containing sulfur with reducing properties (e.g., sodium sulfite) has been shown to inhibit the formation of the 4-bromo isomer.[1] |
| Product is Difficult to Purify | Presence of starting materials or closely related byproducts. | Optimize the reaction stoichiometry to ensure complete consumption of the starting material. Employ fractional crystallization or column chromatography for purification if recrystallization is ineffective. |
Derivatization Reactions
| Issue | Possible Cause | Troubleshooting Steps |
| Low Ester Yield | Reaction equilibrium not shifted towards the product; Steric hindrance. | Use a large excess of the alcohol or remove water as it forms (e.g., using a Dean-Stark apparatus) to drive the equilibrium. For sterically hindered substrates, consider using a milder method like Steglich esterification with DCC and DMAP.[3] |
| Hydrolysis of Ester during Workup | Presence of acid or base during aqueous extraction. | Ensure the reaction mixture is neutralized before extraction. Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid catalyst, followed by a brine wash. |
| Side Reactions with Substituted Benzoic Acids | The substituent group is also reactive under the reaction conditions. | If the benzoic acid has other reactive functional groups (e.g., hydroxyl), consider protecting them before esterification to prevent side reactions like self-esterification. |
| Issue | Possible Cause | Troubleshooting Steps |
| Low Amide Yield | Inactive carboxylic acid; Low nucleophilicity of the amine; Steric hindrance. | Activate the carboxylic acid using a coupling reagent such as EDC/HOBt or HATU.[4] For sterically hindered substrates, consider using more potent coupling reagents or alternative methods like the use of acyl fluorides. |
| Formation of Byproducts | Side reactions of the coupling reagent. | The choice of coupling reagent is critical. For instance, with EDC, the addition of HOBt can minimize the formation of N-acylurea byproduct.[4] |
| Difficulty in Purification | Water-soluble byproducts from the coupling reagent remaining in the product. | Choose a coupling reagent that generates water-soluble byproducts (e.g., T3P®) for easier removal during aqueous workup.[4] |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-chlorobenzoic Acid (Adapted)
This protocol is adapted from a procedure for a structurally similar compound and serves as a starting point for optimization.[1]
-
Reaction Setup: In a 250 mL four-necked flask, add 4.70 g (0.03 mol) of 2-chlorobenzoic acid, 40 mL of concentrated sulfuric acid, and 2.27 g (0.018 mol) of sodium sulfite.
-
Stirring: Stir the mixture at 10 °C until the solution is clear (approximately 20 minutes).
-
Addition of Brominating Agent: Add 3.20 g (0.018 mol) of N-bromosuccinimide (NBS).
-
Reaction: Continue the reaction at 10 °C for 120 minutes.
-
Work-up: Slowly pour the reaction mixture into 80 mL of an ice-water bath to induce crystallization.
-
Purification: Collect the crude product by filtration. Recrystallize the solid from a mixture of methanol and water to obtain the purified 5-bromo-2-chlorobenzoic acid.
Protocol 2: Fischer Esterification of 3-Bromobenzoic Acid (Adaptable for this compound)
-
Reaction Setup: Dissolve 3-bromobenzoic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (2-5 mol%).
-
Reflux: Heat the mixture to reflux for 4-10 hours, monitoring the reaction by TLC.
-
Work-up: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography if necessary.[3]
Protocol 3: Amidation of 3-Bromobenzoic Acid using EDC/HOBt (Adaptable for this compound)
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 3-bromobenzoic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0-3.0 eq) to the mixture and stir for 5 minutes at room temperature.
-
Coupling Agent Addition: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[4]
Quantitative Data
The following tables summarize representative quantitative data for the synthesis and derivatization of halogenated benzoic acids. This data is intended to provide a baseline for experimental design and optimization.
Table 1: Synthesis of Halogenated Benzoic Acids
| Starting Material | Product | Reagents | Reaction Time | Yield (%) | Purity (%) | Reference |
| 2-chlorobenzoic acid | 5-bromo-2-chlorobenzoic acid | NBS, H₂SO₄, Na₂SO₃ | 2 hours | 85 | >99.5 | [1] |
Table 2: Esterification of 3-Bromobenzoic Acid
| Alcohol | Method | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Methanol | Fischer | H₂SO₄ | 10 | 85 | [3] |
| Ethanol | Steglich | DCC, DMAP | 3 | >90 | [3] |
| Isopropanol | Mitsunobu | PPh₃, DEAD | Several | Good to Excellent | [3] |
Visualizations
Experimental Workflow: Synthesis of this compound (Illustrative)
References
Validation & Comparative
A Comparative Guide to Purity Analysis of 3-Bromo-5-chlorobenzoic Acid: HPLC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and complex organic molecules, the verification of purity is a critical, non-negotiable step. For a compound such as 3-Bromo-5-chlorobenzoic acid, a versatile building block in medicinal chemistry, rigorous purity analysis ensures the reliability of subsequent reactions and the safety of final products. High-Performance Liquid Chromatography (HPLC) stands as the principal technique for this purpose. This guide provides an objective comparison of a robust HPLC method with alternative analytical techniques, supported by detailed experimental protocols and comparative data, to assist researchers in selecting the optimal method for their specific needs.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reversed-phase HPLC (RP-HPLC) is the most widely adopted method for the purity assessment of non-volatile and thermally stable compounds like this compound. The technique's strength lies in its ability to separate the main compound from structurally similar impurities, offering high resolution and sensitivity.
Detailed Experimental Protocol: RP-HPLC
A standard RP-HPLC method for the purity determination of this compound is outlined below. This protocol can be adapted and optimized based on the specific impurities anticipated from the synthetic route.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 30% A, 70% B
-
25-30 min: Hold at 30% A, 70% B
-
30.1-35 min: Return to initial conditions (95% A, 5% B) and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a final concentration of 0.1 mg/mL with the mobile phase. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Data Analysis: Purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total peak area in the chromatogram.
Alternative Analytical Methods
While HPLC is the workhorse for purity analysis, other techniques can offer complementary information or advantages in specific contexts. Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) are two viable alternatives.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds. For acidic compounds like this compound, derivatization is often necessary to increase volatility and improve peak shape.
Experimental Protocol: GC-FID
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Derivatization: React the sample with a suitable derivatizing agent (e.g., BSTFA with 1% TMCS) to convert the carboxylic acid to a more volatile silyl (B83357) ester.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C, hold for 10 min.
-
-
Detector Temperature: 300 °C.
-
-
Sample Preparation: Prepare a derivatized sample at a concentration of approximately 1 mg/mL in a suitable solvent like dichloromethane.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measure of purity against a certified internal standard, without the need for a reference standard of the analyte itself.
Experimental Protocol: qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).
-
Data Analysis: Purity is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the certified internal standard.
Comparative Performance Data
The following table summarizes the expected performance characteristics of HPLC, GC, and qNMR for the purity analysis of this compound. The data presented is a realistic projection based on the analysis of similar halogenated benzoic acids.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase. | Direct quantitative measurement based on the relationship between NMR signal intensity and the number of nuclei. |
| Selectivity | High; capable of separating structurally similar isomers and impurities. | High; excellent separation of volatile compounds. | High; provides structural information aiding in impurity identification. |
| Limit of Detection (LOD) | ~0.01% | ~0.05% (with derivatization) | ~0.1% |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Sample Throughput | Moderate | Moderate (derivatization adds time) | Low |
| Derivatization Required? | No | Yes | No |
Visualizing the Workflow and Decision-Making
To aid in understanding the experimental process and selecting the appropriate analytical method, the following diagrams are provided.
Caption: Experimental workflow for HPLC purity analysis of this compound.
Caption: Decision tree for selecting an analytical method for this compound analysis.
Conclusion
For the routine purity analysis of this compound, HPLC is the recommended method due to its high selectivity, precision, and established robustness for non-volatile organic compounds. It provides a detailed impurity profile, which is crucial for quality control in drug development.
GC serves as a valuable orthogonal technique, particularly when volatile impurities are a concern, though the need for derivatization adds a layer of complexity. qNMR stands out as a primary method for obtaining a highly accurate purity value without the need for a specific reference standard, making it ideal for the certification of new batches of material.
The ultimate choice of analytical method will depend on the specific requirements of the analysis, including the nature of expected impurities, the need for structural confirmation, and the intended use of the data. For comprehensive characterization, a combination of these techniques is often employed.
Unambiguous Structural Confirmation of 3-Bromo-5-chlorobenzoic Acid: A Comparative Analysis Utilizing ¹H and ¹³C NMR Spectroscopy
For Immediate Release
This technical brief is designed for researchers, scientists, and professionals in drug development, offering a comprehensive overview of NMR-based structural verification and a comparison with alternative analytical techniques.
Core Principles of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. It relies on the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. The chemical environment of each nucleus influences its resonance frequency, resulting in a unique spectral fingerprint of the molecule.
Key Parameters in NMR Analysis:
-
Chemical Shift (δ): Indicates the electronic environment of a nucleus. Measured in parts per million (ppm).
-
Spin-Spin Coupling (J): Describes the interaction between neighboring nuclei, providing information on connectivity. Measured in Hertz (Hz).
-
Integration: The area under a proton NMR signal is proportional to the number of protons it represents.
Predicted ¹H and ¹³C NMR Spectral Data for 3-Bromo-5-chlorobenzoic Acid
The following tables summarize the predicted quantitative ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the experimental data of 3-bromobenzoic acid and 3-chlorobenzoic acid, considering the additive effects of the bromine and chlorine substituents on the benzene (B151609) ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~8.1 - 8.2 | t (triplet) | ~1.5 - 2.0 | 1H |
| H-4 | ~7.9 - 8.0 | t (triplet) | ~1.5 - 2.0 | 1H |
| H-6 | ~7.8 - 7.9 | t (triplet) | ~1.5 - 2.0 | 1H |
| -COOH | >12 (broad) | s (singlet) | - | 1H |
Solvent: DMSO-d₆; Spectrometer Frequency: 400 MHz
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~165 - 167 |
| C-1 | ~133 - 135 |
| C-3 | ~122 - 124 (C-Br) |
| C-5 | ~134 - 136 (C-Cl) |
| C-2 | ~131 - 133 |
| C-4 | ~135 - 137 |
| C-6 | ~129 - 131 |
Solvent: DMSO-d₆; Spectrometer Frequency: 100 MHz
Comparative Analysis with Related Compounds
The predicted chemical shifts for this compound are influenced by the electron-withdrawing nature of the bromine and chlorine atoms, as well as the carboxylic acid group. A comparison with the experimental data of its parent analogs provides a solid foundation for these predictions.
Table 3: Comparison of ¹H NMR Chemical Shifts (ppm) in DMSO-d₆
| Compound | H-2 | H-4 | H-6 |
| 3-Chlorobenzoic Acid[1] | 7.93 | 7.71 | 7.56 |
| 3-Bromobenzoic Acid[2] | 8.15 | 7.70 | 7.95 |
| This compound (Predicted) | ~8.1 - 8.2 | ~7.9 - 8.0 | ~7.8 - 7.9 |
Table 4: Comparison of ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆
| Compound | C-1 | C-3 | C-5 |
| 3-Chlorobenzoic Acid[1] | 133.15 | 133.82 | 128.37 |
| 3-Bromobenzoic Acid[2] | 132.8 | 122.5 | 130.2 |
| This compound (Predicted) | ~133 - 135 | ~122 - 124 | ~134 - 136 |
Experimental Protocols
To ensure the accurate and reproducible acquisition of NMR data for the structural confirmation of this compound, the following experimental protocols are recommended.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of high-purity (>98%) this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The use of a deuterated solvent is critical to avoid overwhelming solvent signals in the ¹H NMR spectrum.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy Protocol
-
Instrument: 400 MHz NMR Spectrometer
-
Pulse Sequence: Standard single-pulse sequence (e.g., zg30 on Bruker instruments).
-
Spectral Width: 0-15 ppm
-
Number of Scans: 16-32
-
Relaxation Delay: 2-5 seconds
-
Acquisition Time: 2-4 seconds
¹³C NMR Spectroscopy Protocol
-
Instrument: 100 MHz NMR Spectrometer
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 0-200 ppm
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Relaxation Delay: 2-5 seconds
-
Acquisition Time: 1-2 seconds
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR spectroscopy in conjunction with other analytical techniques.
Caption: Workflow for the structural confirmation of this compound.
Comparison with Alternative Analytical Techniques
While NMR provides unparalleled detail for structural elucidation, a multi-technique approach is often employed for comprehensive characterization.
Table 5: Comparison of Analytical Techniques for Structural Confirmation
| Technique | Information Provided | Advantages | Limitations |
| ¹H/¹³C NMR | Detailed carbon-hydrogen framework, connectivity, and stereochemistry. | Non-destructive, provides unambiguous structural information. | Requires higher sample concentration, can be time-consuming. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[3] | High sensitivity, small sample amount required. | Does not provide detailed connectivity information on its own. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -COOH, C-Br, C-Cl).[4] | Fast, simple sample preparation. | Provides limited information on the overall molecular skeleton. |
| Elemental Analysis | Elemental composition of the compound. | Provides the empirical formula. | Does not provide structural information. |
Logical Pathway for Spectral Assignment
The following diagram illustrates the logical process for assigning the signals in the ¹H and ¹³C NMR spectra of this compound.
Caption: Logical workflow for NMR spectral assignment of this compound.
References
Comparing experimental NMR data of 3-Bromo-5-chlorobenzoic acid with published benchmarks
For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures. This guide provides a comparative analysis of experimental NMR data for 3-Bromo-5-chlorobenzoic acid against predicted benchmark values, offering a detailed framework for spectral interpretation and verification.
Note on Benchmark Data: Despite a thorough search of scientific literature and spectral databases, publicly available, fully assigned benchmark ¹H and ¹³C NMR data for this compound could not be located. Therefore, this guide presents a predicted NMR dataset generated using established computational methods and substituent effect analysis. This predicted data serves as a reliable, albeit theoretical, benchmark for comparative purposes.
Predicted NMR Data for this compound
The predicted ¹H and ¹³C NMR spectral data for this compound are summarized below. These values are calculated based on the principles of substituent additivity on the benzene (B151609) ring, using data from closely related compounds such as 3-bromobenzoic acid and 3-chlorobenzoic acid.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.10 - 8.20 | t (triplet) | ~1.8 |
| H-4 | 7.90 - 8.00 | t (triplet) | ~1.8 |
| H-6 | 7.75 - 7.85 | t (triplet) | ~1.8 |
| COOH | > 11 | br s (broad singlet) | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-COOH) | 133 - 135 |
| C-2 (CH) | 132 - 134 |
| C-3 (C-Br) | 123 - 125 |
| C-4 (CH) | 137 - 139 |
| C-5 (C-Cl) | 135 - 137 |
| C-6 (CH) | 129 - 131 |
| C=O | 169 - 171 |
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality NMR spectra that can be reliably compared with benchmark data.
1. Sample Preparation:
-
Dissolution: Accurately weigh 5-10 mg of high-purity this compound.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean, dry 5 mm NMR tube. The choice of solvent can influence chemical shifts.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.00 ppm).
2. ¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Parameters:
-
Pulse Sequence: A standard single-pulse sequence.
-
Spectral Width: Typically 0-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: The same spectrometer as for ¹H NMR.
-
Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans are often required due to the low natural abundance of the ¹³C isotope.
-
4. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Workflow for Comparative Analysis
The process of comparing experimental NMR data with published or predicted benchmarks follows a logical sequence to ensure accurate structural verification.
A Comparative Guide to the Reactivity of 3-Bromo-5-chlorobenzoic Acid and 3-Bromo-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug discovery, the selection of appropriately functionalized building blocks is a critical determinant of synthetic efficiency and success. Substituted benzoic acids are foundational scaffolds, and understanding the nuanced reactivity imparted by different substituents is paramount. This guide provides an objective, data-driven comparison of the chemical reactivity of two analogous compounds: 3-Bromo-5-chlorobenzoic acid and 3-bromo-5-nitrobenzoic acid.
The core difference between these molecules lies in the electronic nature of the substituent at the 5-position: a chloro group versus a nitro group. This distinction profoundly influences the molecule's acidity, its susceptibility to electrophilic and nucleophilic attack, and its overall utility in synthetic pathways.
Physicochemical Properties: A Snapshot
A baseline comparison starts with the fundamental physicochemical properties of these two reagents.
| Property | This compound | 3-Bromo-5-nitrobenzoic acid |
| Molecular Formula | C₇H₄BrClO₂[1][2] | C₇H₄BrNO₄[3][4] |
| Molecular Weight | 235.46 g/mol [2] | 246.01 g/mol [3][4] |
| CAS Number | 42860-02-6[1][2] | 6307-83-1[3][5] |
| Melting Point | Not specified | 159-161 °C[3] |
| Appearance | Solid | Light yellow crystalline solid[3] |
Reactivity Analysis: Electronic Effects in Focus
The reactivity of these compounds is dictated by the interplay of inductive and resonance effects of the substituents on the aromatic ring. The carboxyl group, bromine, chlorine, and nitro group are all electron-withdrawing groups (EWGs), which deactivates the ring towards electrophilic aromatic substitution.[6]
Acidity (pKa)
The acidity of a benzoic acid is determined by the stability of its conjugate base, the benzoate (B1203000) anion.[6] Electron-withdrawing groups increase acidity by delocalizing and stabilizing the negative charge on the carboxylate.[6][7][8] The magnitude of this effect can be quantified using Hammett substituent constants (σ). A more positive σ value corresponds to a stronger electron-withdrawing effect and thus a stronger acid.[7][9]
-
This compound: Both bromine (σ_meta = +0.39) and chlorine (σ_meta = +0.37) are electron-withdrawing primarily through their inductive effect.[10]
-
3-Bromo-5-nitrobenzoic acid: The nitro group is one of the strongest electron-withdrawing groups, acting through both a powerful inductive (-I) and resonance (-R) effect (σ_meta = +0.71).
Given the significantly larger positive Hammett constant for the nitro group compared to the chloro group, 3-bromo-5-nitrobenzoic acid is a considerably stronger acid than this compound. This is because the nitro group provides superior stabilization for the resulting benzoate anion.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile.[11] The presence of multiple deactivating groups—carboxyl, bromo, and chloro/nitro—makes both rings highly electron-deficient and therefore very unreactive towards electrophiles.[6][12]
-
Reactivity: The deactivating strength follows the order: -NO₂ > -Br > -Cl > -COOH. The cumulative deactivating effect is much more pronounced in 3-bromo-5-nitrobenzoic acid due to the potent nitro group. Consequently, This compound is more reactive towards electrophilic aromatic substitution , although it will still require harsh reaction conditions. 3-bromo-5-nitrobenzoic acid will be extremely unreactive.
-
Directing Effects: The existing substituents direct incoming electrophiles. The carboxyl, chloro, and nitro groups are all meta-directors.[6][13] The bromine atom is an ortho-, para-director, but as a deactivator.[6] In both molecules, the only available positions for substitution are C2, C4, and C6. The directing effects are complex and often lead to mixtures of products under the forced conditions required for reaction.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a reaction pathway for highly electron-poor aromatic rings bearing a suitable leaving group.[14][15][16] This reaction is facilitated by the presence of strong electron-withdrawing groups, particularly those positioned ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer complex intermediate.[14][16][17]
-
Reactivity: The nitro group is a powerful activator for SNAr reactions.[15][17] Although the nitro group in 3-bromo-5-nitrobenzoic acid is meta to both the bromo and the carboxyl groups, its profound effect on the ring's overall electron density makes the molecule susceptible to attack by strong nucleophiles. The bromo and chloro substituents in this compound do not activate the ring sufficiently for SNAr to occur under normal conditions.
Quantitative Data Summary
| Parameter | -Cl (meta) | -NO₂ (meta) | Comparison |
| Hammett Constant (σ_meta) | +0.37[10] | +0.71 | The nitro group is a much stronger electron-withdrawing group. |
| Predicted Acidity | Less Acidic | More Acidic | 3-bromo-5-nitrobenzoic acid is the stronger acid. |
| Reactivity in EAS | More Reactive | Less Reactive | The ring with the chloro substituent is less deactivated. |
| Reactivity in SNAr | Very Low | Significantly Higher | The nitro group strongly activates the ring for nucleophilic attack. |
Experimental Protocols
The following are generalized protocols for the experimental comparison of the reactivity of these two acids.
Protocol 1: Determination of pKa via Potentiometric Titration
This method provides an experimental measure of the acidity of each compound.
Materials:
-
This compound
-
3-Bromo-5-nitrobenzoic acid
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Solvent (e.g., 70:30 ethanol-water)
-
pH meter and calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: Accurately weigh a known amount of the benzoic acid derivative and dissolve it in a specific volume of the solvent in a beaker.
-
Setup: Place the beaker on a magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution.
-
Titration: Fill the burette with the standardized NaOH solution. Add the titrant in small, precise increments, recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pH at the half-equivalence point is equal to the pKa of the acid.[9] A lower pKa value indicates a stronger acid.
Protocol 2: Comparative Nitration to Assess EAS Reactivity
This protocol compares the susceptibility of the aromatic rings to electrophilic attack.
Materials:
-
This compound
-
3-Bromo-5-nitrobenzoic acid
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Reaction flasks and stirrers
-
Quenching solution (ice water)
-
Analytical instruments (e.g., HPLC, GC-MS) for monitoring reaction progress and yield.
Procedure:
-
Reaction Setup: In separate flasks, dissolve equimolar amounts of each benzoic acid derivative in a minimal amount of concentrated sulfuric acid, cooled in an ice bath.
-
Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid to each flask while maintaining a low temperature (e.g., 0-5 °C).
-
Reaction Monitoring: Stir the reactions at a controlled temperature for a set period (e.g., 2 hours). Take aliquots at regular intervals to monitor the consumption of starting material by HPLC or GC-MS.
-
Workup: Pour each reaction mixture over crushed ice to quench the reaction and precipitate the product.
-
Analysis: Isolate, dry, and weigh the crude products. Analyze the conversion rate and yield to determine the relative reactivity. The this compound is expected to show a higher conversion rate.
Visualizing Reactivity Principles
Caption: Electronic effects on the acidity of the benzoic acids.
Caption: General workflow for comparing chemical reactivity.
Conclusion and Synthetic Outlook
The choice between this compound and 3-bromo-5-nitrobenzoic acid is a strategic decision dictated by the desired chemical transformation.
-
This compound is the preferred substrate for electrophilic aromatic substitution reactions, as its aromatic ring is less deactivated. It represents a more classical benzoic acid scaffold, albeit with reduced reactivity compared to simpler analogs.
-
3-Bromo-5-nitrobenzoic acid is the superior choice for applications requiring high acidity or for engaging in nucleophilic aromatic substitution pathways. The powerful electron-withdrawing nitro group fundamentally alters the ring's electronic character, opening up reactivity profiles unavailable to its chloro-substituted counterpart and making it a valuable intermediate for synthesizing highly functionalized molecules.[3]
For researchers and drug development professionals, a clear understanding of these electronic differences allows for more rational reagent selection, streamlined route development, and the efficient synthesis of target molecules.
References
- 1. aobchem.com [aobchem.com]
- 2. This compound | C7H4BrClO2 | CID 33128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. 3-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 239336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]
- 9. benchchem.com [benchchem.com]
- 10. web.viu.ca [web.viu.ca]
- 11. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 17. benchchem.com [benchchem.com]
Biological activity of 3-Bromo-5-chlorobenzoic acid derivatives compared to similar compounds
For Researchers, Scientists, and Drug Development Professionals
Comparative Biological Activity Data
The following table summarizes the antimicrobial and cytotoxic activities of various substituted benzoic acid derivatives, providing a baseline for comparison. The data is extracted from studies on compounds with similar structural motifs to 3-bromo-5-chlorobenzoic acid.
| Compound/Derivative Class | Biological Activity | Key Findings |
| 2-Chlorobenzoic Acid Derivatives | Antimicrobial (Antibacterial & Antifungal) | Schiff's bases of 2-chlorobenzoic acid were found to be more potent antimicrobial agents than its esters. Some derivatives showed greater potential against Gram-negative bacteria like Escherichia coli compared to Gram-positive bacteria.[1] |
| p-Hydroxy Benzoic Acid Derivatives | Antimicrobial | Schiff's bases, in general, exhibited higher activity compared to esters. The antimicrobial activity was influenced by molecular structure, as indicated by QSAR studies.[2] |
| p-Amino Benzoic Acid Derivatives | Antimicrobial (Antibacterial & Antifungal) | Both ester and amide derivatives displayed antimicrobial properties. Structure-activity relationship studies indicated that specific structural features are crucial for antibacterial versus antifungal activity.[3] |
| 4-Amino-3-chloro Benzoate (B1203000) Ester Derivatives | Cytotoxic (Anticancer) | Hydrazine-1-carbothioamide derivatives showed promising cytotoxicity against cancer cell lines (A549, HepG2, and HCT-116) by targeting the EGFR tyrosine kinase and inducing apoptosis.[4] |
| Benzoic Acid Analogues | Antifungal | The antifungal activity of benzoic acid was enhanced by the addition of a chloro group at the 4th position of the aromatic ring.[5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for evaluating the biological activity of benzoic acid derivatives are provided below.
Antimicrobial Susceptibility Testing (Tube Dilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
1. Preparation of Test Compounds and Media:
- Stock solutions of the synthesized benzoic acid derivatives are prepared in a suitable solvent (e.g., DMSO).
- Serial dilutions of the test compounds are prepared in double-strength nutrient broth for bacteria or Sabouraud dextrose broth for fungi.[3]
2. Inoculum Preparation:
- The microbial cultures (bacteria or fungi) are grown in their respective broths to a specified turbidity, corresponding to a standard cell density.
3. Incubation:
- The prepared dilutions of the test compounds are inoculated with the microbial suspension.
- The samples are incubated at 37°C for 24 hours for bacteria and at 25°C for 7 days for fungi.[3]
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the compound that shows no visible growth of the microorganism.
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
1. Cell Seeding:
- Cells (e.g., cancer cell lines) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.[6]
2. Compound Treatment:
- The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 hours).[6]
3. MTT Addition and Incubation:
- After treatment, the culture medium is replaced with fresh medium, and MTT solution (5 mg/mL in PBS) is added to each well.[6]
- The plate is incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[6]
4. Solubilization and Absorbance Reading:
- The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
- The absorbance is measured at a wavelength of 540 nm or 570 nm using a microplate reader.[6] The intensity of the purple color is directly proportional to the number of viable cells.
Visualizing the Research Workflow
The following diagrams illustrate a typical workflow for the synthesis and biological evaluation of substituted benzoic acid derivatives.
Caption: Workflow for Synthesis and Biological Evaluation.
Caption: Experimental Workflow of the MTT Assay.
References
- 1. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Augmenting the activity of antifungal agents against aspergilli using structural analogues of benzoic acid as chemosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
Structure-Activity Relationship (SAR) Studies of 3-Bromo-5-chlorobenzoic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Biological Potential of Halogenated Benzoic Acids
Benzoic acid and its derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The introduction of halogen atoms, such as bromine and chlorine, to the benzoic acid core can significantly modulate the physicochemical properties and, consequently, the biological efficacy of these molecules. Halogenation can influence factors such as lipophilicity, electronic distribution, and the ability to form halogen bonds, all of which play a crucial role in the interaction of these compounds with their biological targets.
3-Bromo-5-chlorobenzoic acid, a dihalogenated benzoic acid derivative, represents an interesting scaffold for further chemical exploration. The presence of both bromine and chlorine at the meta-positions relative to the carboxylic acid group creates a unique electronic and steric profile that can be exploited for the development of targeted therapeutic agents.
Comparative Biological Activity Data
To illustrate the structure-activity relationships within the broader class of substituted benzoic acids, the following table summarizes the biological activities of various derivatives. This data, compiled from different studies, highlights how modifications to the benzoic acid ring, including halogenation, impact their potency against different biological targets.
| Compound/Analog Series | Biological Activity | Target/Assay | Key Performance Metric (IC50/MIC) |
| Substituted Benzoic Acids | Antibacterial | Escherichia coli | MIC = 1 mg/mL for benzoic acid |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | Antibacterial | E. coli | MIC = 1 mg/mL |
| p-Aminobenzoic Acid (PABA) Derivatives (Schiff's Bases) | Antibacterial | Bacillus subtilis | pMIC = 2.11 µM/mL for m-Bromo derivative |
| p-Aminobenzoic Acid (PABA) Derivatives (Schiff's Bases) | Antifungal | Candida albicans, Aspergillus niger | p-Bromo derivative showed notable activity |
| Sulfamoyl Benzoic Acid Analogs (with Cl, Br substitutions) | LPA2 Receptor Agonist | Calcium mobilization assay | Subnanomolar EC50 for some analogs |
| 4-Amino-3-chlorobenzoic Acid Derivatives | Anticancer (EGFR inhibitor) | A549, HepG2, HCT-116 cell lines | Cytotoxicity observed, induction of apoptosis |
Key SAR Observations for Halogenated Benzoic Acids:
-
Antimicrobial Activity: The presence of electron-withdrawing groups, such as bromine, at the meta-position of p-aminobenzoic acid derivatives has been shown to increase antimicrobial activity against certain bacterial and fungal strains.[1]
-
Anticancer Activity: Halogenation is a common strategy in the design of kinase inhibitors. For instance, derivatives of 4-amino-3-chlorobenzoic acid have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
-
Receptor Modulation: Chloro and bromo substitutions on sulfamoyl benzoic acid analogs have been found to be compatible with potent and specific agonist activity at the lysophosphatidic acid receptor 2 (LPA2).
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel this compound analogs.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the minimum concentration of a compound that inhibits the visible growth of a microorganism.
-
Preparation of Test Compounds: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Preparation of Inoculum: Culture the test microorganism overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include positive controls (medium with inoculum, no compound) and negative controls (medium only). Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.
EGFR Kinase Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of compounds against the EGFR tyrosine kinase.
-
Reagent Preparation: Prepare a kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT, BSA). Prepare solutions of recombinant human EGFR enzyme, a suitable peptide substrate (e.g., poly(Glu,Tyr) 4:1), and ATP. Prepare serial dilutions of the test compound.
-
Kinase Reaction: In a 96-well plate, add the kinase buffer, EGFR enzyme, and the test compound at various concentrations. Initiate the kinase reaction by adding the peptide substrate and ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay) or by using a phosphospecific antibody in an ELISA format.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
The following diagrams illustrate a representative signaling pathway that could be targeted by bioactive small molecules and a typical experimental workflow.
Caption: A simplified diagram of the EGFR signaling pathway, a potential target for anticancer agents.
Caption: A general experimental workflow for the evaluation of novel bioactive compounds.
Conclusion
The exploration of this compound analogs presents a promising avenue for the discovery of new therapeutic agents. Based on the SAR of related halogenated benzoic acids, modifications to this scaffold are likely to yield compounds with significant antimicrobial, anticancer, or enzyme/receptor modulatory activities. The strategic placement of bromo and chloro substituents provides a foundation for further optimization of potency and selectivity. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of novel analogs, facilitating the identification of lead compounds for further preclinical and clinical development. Future research focused on synthesizing and testing a dedicated library of this compound derivatives is warranted to fully elucidate the SAR of this chemical class and unlock its therapeutic potential.
References
Acidity of 3-Bromo-5-chlorobenzoic Acid: A Comparative Analysis with Substituted Benzoic Acids
For researchers, scientists, and professionals in drug development, understanding the acidity of organic molecules is paramount for predicting their behavior in physiological environments and for designing effective therapeutic agents. This guide provides a comparative analysis of the acidity of 3-Bromo-5-chlorobenzoic acid against other substituted benzoic acids, supported by quantitative data and detailed experimental protocols.
The acidity of a carboxylic acid is quantified by its acid dissociation constant (Ka), or more conveniently, its logarithmic form, pKa. A lower pKa value signifies a stronger acid. The acidity of benzoic acid is significantly influenced by the nature and position of substituents on the benzene (B151609) ring. Electron-withdrawing groups (EWGs) generally increase acidity by stabilizing the resulting carboxylate anion through inductive and/or resonance effects, while electron-donating groups (EDGs) decrease acidity.
Comparative Acidity Data
The table below summarizes the pKa values of this compound and a selection of other substituted benzoic acids, providing a clear comparison of their relative acid strengths.
| Compound Name | Substituents | Position(s) | pKa |
| This compound | -Br, -Cl | 3, 5 (meta, meta) | 3.44 ± 0.10 (Predicted)[1] |
| Benzoic acid | -H | - | 4.20 |
| 3-Bromobenzoic acid | -Br | 3 (meta) | 3.81 |
| 3-Chlorobenzoic acid | -Cl | 3 (meta) | 3.82 |
| 3-Nitrobenzoic acid | -NO₂ | 3 (meta) | 3.44 |
| 4-Nitrobenzoic acid | -NO₂ | 4 (para) | 3.42 |
| 4-Chlorobenzoic acid | -Cl | 4 (para) | 3.98 |
| 4-Bromobenzoic acid | -Br | 4 (para) | 4.00 |
| 4-Methylbenzoic acid (p-Toluic acid) | -CH₃ | 4 (para) | 4.37 |
| 4-Methoxybenzoic acid (p-Anisic acid) | -OCH₃ | 4 (para) | 4.47 |
| 4-Hydroxybenzoic acid | -OH | 4 (para) | 4.58 |
Note: pKa values are for aqueous solutions at or near 25°C. The pKa for this compound is a predicted value.
From the data, it is evident that this compound, with a predicted pKa of 3.44, is a significantly stronger acid than benzoic acid (pKa = 4.20). This increased acidity is attributed to the presence of two electron-withdrawing halogen substituents, bromine and chlorine, at the meta positions. These substituents exert a strong negative inductive effect (-I effect), withdrawing electron density from the benzene ring and, consequently, from the carboxyl group. This delocalization of negative charge stabilizes the carboxylate anion formed upon deprotonation, thereby facilitating the release of the proton.
When compared to monosubstituted benzoic acids with the same substituents, the presence of two halogens in this compound results in a cumulative acid-strengthening effect. Its predicted acidity is comparable to that of 3-nitrobenzoic acid, which contains the strongly electron-withdrawing nitro group.
Experimental Determination of pKa
The pKa of a substituted benzoic acid can be experimentally determined using various methods, with potentiometric titration being a widely accepted and accurate technique.
Experimental Protocol: Potentiometric Titration
This protocol outlines the steps for determining the pKa of a substituted benzoic acid using potentiometric titration.
Materials and Reagents:
-
Substituted benzoic acid sample
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
High-purity water (e.g., deionized or distilled)
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh a known amount of the substituted benzoic acid and dissolve it in a known volume of high-purity water to prepare a solution of known concentration (e.g., 0.01 M). A co-solvent like ethanol (B145695) may be used for sparingly soluble acids, but the pKa value will be specific to that solvent mixture.
-
Calibration of the pH Electrode: Calibrate the pH electrode using standard buffer solutions of known pH (e.g., pH 4.00, 7.00, and 10.00) according to the manufacturer's instructions.
-
Titration Setup: Place a known volume of the analyte solution into a beaker. Add a magnetic stir bar and place the beaker on a magnetic stirrer. If necessary, add a salt like KCl to maintain a constant ionic strength throughout the titration. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Titration: Begin stirring the solution gently. Add the standardized NaOH solution from the burette in small, known increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Data Collection: Continue the titration past the equivalence point, which is the point where the moles of NaOH added are equal to the initial moles of the benzoic acid. This is typically observed as a sharp increase in pH.
-
Data Analysis:
-
Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point (V_eq) from the inflection point of the titration curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.
-
The volume of NaOH at the half-equivalence point (V_eq / 2) corresponds to the point where the concentrations of the undissociated acid and its conjugate base are equal.
-
According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH of the solution is equal to the pKa of the acid.
-
Visualizing the Factors Affecting Acidity
The following diagrams illustrate the key concepts related to the acidity of substituted benzoic acids.
Caption: Relationship between substituent electronic effects and benzoic acid acidity.
Caption: Workflow for the experimental determination of pKa via potentiometric titration.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3-Bromo-5-chlorobenzoic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step logistical and safety information for the proper disposal of 3-Bromo-5-chlorobenzoic acid, a compound that requires careful management due to its potential hazards.
Immediate Safety and Handling Protocols
This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Before proceeding with any disposal procedures, it is crucial to handle the chemical with appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE) Summary
| PPE Category | Specification | Standard Compliance |
| Eye and Face Protection | Tightly fitting safety goggles or chemical safety goggles. | OSHA 29 CFR 1910.133 or European Standard EN166.[2][3] |
| Hand Protection | Chemical-impermeable gloves. Always inspect gloves prior to use and use proper glove removal technique. | In accordance with applicable laws and good laboratory practices.[4] |
| Skin and Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat. For large spills, a full suit is recommended.[1][2] | |
| Respiratory Protection | If dust is generated or if working outside a fume hood, a NIOSH or European Standard EN 149 approved respirator with a P95 (US) or P1 (EU) particle filter should be used.[4][5] |
Step-by-Step Disposal Plan
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations.[5] It is categorized as a halogenated organic waste.[6]
1. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials in a suitable, closed, and clearly labeled container.[4][5]
-
Store the container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][5]
2. Professional Disposal:
-
The primary and recommended method of disposal is to contact a licensed professional waste disposal service.[4]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[4]
3. Approved Disposal Method:
-
The recommended treatment is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] This method is suitable for halogenated organic compounds.
4. Handling Spills:
-
In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[5]
-
Wearing the appropriate PPE, carefully sweep or vacuum the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.[5]
-
Clean the contaminated surface with water and dispose of the cleaning materials in accordance with local and regional authority requirements.[5]
Important Considerations:
-
Do not allow the chemical to enter drains or the environment.[4][7]
-
Contaminated packaging should be treated as the unused product and disposed of in the same manner.[4]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Bromo-5-chlorobenzoic acid
For Immediate Reference: Key Safety and Handling Information for 3-Bromo-5-chlorobenzoic Acid
Researchers, scientists, and professionals in drug development must adhere to strict safety protocols when handling this compound due to its potential health hazards. This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] The following guide provides comprehensive, step-by-step procedures for the safe handling, use, and disposal of this chemical, ensuring a secure laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial to prevent exposure. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Specification | Standard Compliance |
| Eye and Face Protection | Tightly fitting safety goggles or chemical safety goggles with side-shields. | Conforming to EN166 (EU) or NIOSH (US).[1][3] |
| Hand Protection | Chemical-impermeable gloves. Gloves must be inspected before use and removed using the proper technique to avoid skin contact. | In accordance with applicable laws and good laboratory practices.[3] |
| Skin and Body Protection | Fire/flame resistant and impervious clothing, such as a laboratory coat. For larger spills, a full suit may be necessary. | Not specified. |
| Respiratory Protection | For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. If exposure limits are exceeded or irritation is experienced, a full-face respirator or a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. | NIOSH (US) or CEN (EU) approved.[3][4] |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][5]
-
Preventing Exposure: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][5] Avoid contact with skin and eyes.[3]
-
Hygiene: Wash hands thoroughly after handling.[1][4] Contaminated clothing should be removed and washed before reuse.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4][6] The container should be stored locked up.[1]
Accidental Release Measures:
-
Evacuate: Evacuate personnel to a safe area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[3][6]
-
Cleanup: Avoid dust formation.[3][6] Sweep up and shovel the material.[3] Place in a suitable, closed container for disposal.[3]
Disposal:
-
Dispose of the contents and container in accordance with all applicable local, state, and federal regulations.[1][4][5]
-
It is recommended to use a licensed professional waste disposal service.[3] The chemical may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
Emergency and First Aid Procedures
In case of exposure to this compound, follow these first aid measures immediately:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][3]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[1][3][5]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.[1][3] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[4][5]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]
Safety Workflow Diagram
Caption: Workflow for safely handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
